molecular formula C6H3ClFNO2 B1395116 2-Chloro-4-fluoronicotinic acid CAS No. 929022-76-4

2-Chloro-4-fluoronicotinic acid

Cat. No.: B1395116
CAS No.: 929022-76-4
M. Wt: 175.54 g/mol
InChI Key: GXDFQGOVWALHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFQGOVWALHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695954
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929022-76-4
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-fluoronicotinic Acid (CAS No. 929022-76-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on 2-Chloro-4-fluoronicotinic acid. We will move beyond simple data recitation to explore the strategic value, synthesis, and application of this versatile heterocyclic building block, grounding our discussion in the principles of modern pharmaceutical science.

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the pyridine ring being a cornerstone of numerous blockbuster drugs.[1] The deliberate introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy to fine-tune the physicochemical and pharmacological properties of lead compounds. This compound (CAS No. 929022-76-4) is a prime exemplar of this design philosophy. It combines the bio-isosteric and metabolic-blocking capabilities of fluorine with the synthetically versatile handle of chlorine on a biologically relevant nicotinic acid framework. The strategic placement of these halogens creates a molecule with significant potential for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.[2][3]

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

ParameterValueSource(s)
CAS Number 929022-76-4[4][5]
IUPAC Name This compoundSigma-Aldrich
Molecular Formula C₆H₃ClFNO₂[4]
Molecular Weight 175.54 g/mol [4]
InChI Key GXDFQGOVWALHAS-UHFFFAOYSA-NSigma-Aldrich

Table 2: Physical and Safety Data

ParameterValueNotes and Rationale
Appearance White to off-white solidTypical for crystalline organic acids.
Purity ≥95%Standard purity for a chemical building block.
Melting Point Not specified; Est. >170 °CData for the target compound is not readily available. The related compound, 2-chloronicotinic acid, has a melting point of 176-178 °C.[6] Fluorine substitution can alter crystal packing and may increase the melting point.
Storage Inert atmosphere, room temperatureRecommended to prevent potential degradation or reaction with atmospheric moisture, a standard precaution for reactive carboxylic acids.
Safety GHS07 (Warning)Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard hazards for acidic and chlorinated organic compounds.

Section 2: The Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties.[7] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as the carboxylic acid in this molecule, influencing its ionization state at physiological pH and its ability to form key interactions with biological targets.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2][7]

The chlorine atom at the 2-position serves a dual purpose. Electronically, it contributes to the overall electron-withdrawing nature of the ring system. Synthetically, it is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties to build molecular complexity. This combination of a metabolically robust fluorine and a synthetically labile chlorine makes this compound a highly valuable scaffold for library synthesis and lead optimization campaigns.

Section 3: Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthetic route for this compound is not prominently published, a plausible and robust pathway can be designed based on established transformations of pyridine derivatives.[9][10] The following proposed synthesis starts from the commercially available 4-fluoronicotinic acid.

Proposed Synthetic Pathway

The proposed two-step synthesis involves N-oxidation followed by regioselective chlorination. The N-oxide activation is a classic strategy to enhance the reactivity of the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination & Rearrangement A 4-Fluoronicotinic Acid B 4-Fluoronicotinic Acid N-oxide A->B m-CPBA or H₂O₂/AcOH C This compound B->C POCl₃, Heat G cluster_workflow QC Workflow Start Synthesized Product HPLC HPLC-UV (Purity Assay) Start->HPLC MS LC-MS (Mass Confirmation) HPLC->MS Is Purity ≥95%? Fail Re-purify HPLC->Fail No NMR NMR Spectroscopy (Structure Elucidation) MS->NMR Pass Release (Purity >95%) NMR->Pass Structure Confirmed? NMR->Fail No

References

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-4-fluoronicotinic acid (CAS No: 929022-76-4), a key building block in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of a compound's physical characteristics is fundamental to its successful application in synthesis, formulation, and biological screening. This document synthesizes publicly available data with practical insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and laboratory applicability.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated pyridine carboxylic acid derivative. The strategic placement of chloro and fluoro substituents on the nicotinic acid scaffold makes it a versatile intermediate in the synthesis of complex molecular architectures. Halogens, particularly fluorine, are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1] This compound serves as a critical starting material for developing novel therapeutic agents, including glucocorticoid receptor ligands.[2] Its utility spans various research areas where precise molecular design is paramount for achieving desired biological activity.[3][4]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is non-negotiable for its effective use in a research setting. These parameters govern everything from reaction kinetics to storage conditions and formulation strategies. The data presented below has been aggregated from various chemical supplier databases and predictive models.

PropertyValueSource(s)
CAS Number 929022-76-4[2][5][6]
Molecular Formula C₆H₃ClFNO₂[2][5][7]
Molecular Weight 175.55 g/mol [5]
Appearance Off-white to light brown solid[2][8]
Purity Typically ≥95-97%[5]
Melting Point Data not widely reported. For the related compound, 2-chloronicotinic acid, the melting point is 176-178 °C.[9][10][11]N/A
Density 1.576 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.46 ± 0.25 (Predicted)[2][8]

Spectroscopic Profile: Structural Verification

While specific, dedicated spectra for this compound are not broadly published, its structure dictates a predictable spectroscopic profile. The following are expected characteristics based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would display two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals would correspond to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the adjacent chloro, fluoro, and carboxylic acid groups.

  • ¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the carboxylic acid group would appear significantly downfield (δ ~165-175 ppm). The carbons bonded to the electronegative chlorine and fluorine atoms would also exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for confirming the presence of key functional groups.

  • O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[12]

  • C=O Stretch: A strong, sharp absorption should appear around 1700-1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[12]

  • C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds would be present in the fingerprint region (typically below 1400 cm⁻¹).[12]

  • Aromatic C-H and C=C/C=N Stretches: Signals for the aromatic C-H bonds would appear above 3000 cm⁻¹, while ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.[12][13]

Experimental Determination of Physical Properties

To ensure the reliability of data and batch-to-batch consistency, in-house verification of physical properties is a cornerstone of good laboratory practice. The following sections detail standard protocols for these determinations.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram, representing the energy absorbed by the sample during its phase transition from solid to liquid. This method is superior to traditional capillary methods for its precision and the additional information it provides on purity and decomposition.

Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is recorded as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Calibrate DSC with Indium Standard B Weigh 1-3 mg of Sample A->B C Place in Aluminum Pan B->C D Hermetically Seal Pan C->D E Load Sample & Reference Pans D->E Transfer to Instrument F Heat at 10 °C/min under N2 E->F G Record Heat Flow vs. Temperature F->G H Identify Onset of Endothermic Peak G->H I I H->I Report as Melting Point

DSC Workflow for Melting Point Determination.
Solubility Assessment: The Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium by agitating an excess of the solid compound in a solvent for an extended period. This ensures the solvent is fully saturated. Subsequent analysis of the supernatant provides a quantitative measure of solubility, a critical parameter for drug delivery and biological testing.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Equilibration C Centrifuge to Pellet Solid B->C Phase Separation D Extract Clear Supernatant C->D E Quantify Concentration via HPLC-UV D->E Analysis F Calculate Solubility (e.g., mg/mL) E->F

Shake-Flask Method for Solubility Determination.

Safety and Handling

Proper handling is crucial when working with any chemical intermediate. The following information is derived from safety data sheets (SDS) and should be strictly adhered to.

  • Signal Word: Warning[5]

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H312: Harmful in contact with skin.[6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H332: Harmful if inhaled.[6]

    • H335: May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fumes.[5][6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Recommended storage conditions vary, with some sources suggesting room temperature under an inert atmosphere[5] and others recommending refrigerated storage (2-8°C) under inert gas.[2][8] It is prudent to store under refrigerated, inert conditions to maximize long-term stability.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of pharmaceutical development. Its physical properties—a stable solid with predictable spectroscopic features—make it a reliable building block. A comprehensive understanding and verification of these properties, from melting point to solubility and safety profiles, are essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

Introduction: The Strategic Importance of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluoronicotinic Acid: A Core Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] this compound (CAS: 929022-76-4) emerges as a particularly valuable building block, combining the reactive handles of a carboxylic acid and a chlorine atom with the modulating effect of fluorine on a pyridine ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, synthesis, reactivity, and critical applications as a versatile intermediate in the synthesis of novel chemical entities.[3]

Molecular Structure and Physicochemical Properties

This compound is a pyridinecarboxylic acid derivative. The pyridine ring, an aromatic heterocycle, is substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a fluorine atom. This specific arrangement of functional groups dictates its reactivity and utility. The electron-withdrawing nature of the chlorine, fluorine, and the pyridine nitrogen atom makes the ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 929022-76-4[4][5]
Molecular Formula C₆H₃ClFNO₂[5][6][7]
Molecular Weight 175.55 g/mol [4]
Appearance Off-white to light brown solid[6]
Purity Typically ≥95-97%[4]
Predicted Density 1.576 g/cm³[6]
Predicted pKa -0.46 ± 0.25[6]
Storage Inert atmosphere, room temperature or 2-8°C[4][6]
Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the spatial relationship between the functional groups on the pyridine core.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is not trivial and often involves multi-step pathways. A common conceptual approach involves the construction and subsequent functionalization of the pyridine ring. One logical synthetic route begins with a precursor like 2-chloro-4-fluoropyridine, which itself is a valuable chemical intermediate.[8][9] The critical step is the introduction of the carboxylic acid group at the 3-position, which can be achieved through methods like lithiation followed by quenching with carbon dioxide, or oxidation of a precursor group like a methyl or formyl group.

Conceptual Synthesis Workflow

The following workflow illustrates a generalized pathway for the synthesis of halogenated nicotinic acids, which serves as a logical model for producing the target compound.

synthesis_workflow start 2,4-Dihalopyridine Precursor (e.g., 2-Chloro-4-fluoropyridine) step1 Introduction of 3-Position Handle (e.g., Lithiation & CO2 Quench or Oxidation) start->step1 [Reagents: n-BuLi, CO2] or [Oxidizing Agent] product This compound step1->product Workup & Purification

Caption: Generalized synthesis workflow for this compound.

Exemplary Synthesis Protocol: Oxidation of 2-Chloro-4-fluoro-3-methylpyridine

This protocol is a representative example based on established oxidation methods for preparing nicotinic acids.[10]

Disclaimer: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Objective: To synthesize this compound via oxidation.

Materials:

  • 2-Chloro-4-fluoro-3-methylpyridine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0-4.0 eq)

  • Water (as solvent)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-Chloro-4-fluoro-3-methylpyridine and water.

  • Oxidation: While stirring vigorously, heat the mixture to 70-80°C. Add potassium permanganate portion-wise over 2-3 hours, ensuring the temperature does not exceed 95°C. The causality for portion-wise addition is to control the exothermic reaction and prevent runaway temperatures.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Continue heating and stirring for an additional 4-6 hours after the final addition of KMnO₄ until the reaction is complete.

  • Workup - Quenching: Cool the reaction mixture to room temperature. The excess KMnO₄ is quenched by the careful, slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Workup - Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Isolation - Acidification: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of 2-3. The product, this compound, will precipitate out of the solution as a solid. The rationale for acidification is to protonate the carboxylate salt, rendering it insoluble in the aqueous medium.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove residual inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a quintessential building block for creating libraries of complex molecules for drug screening. Its value lies in the differential reactivity of its functional groups. The carboxylic acid allows for standard amide bond formation, while the chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This dual functionality enables its use as a versatile scaffold.

Role as a Versatile Scaffold

The molecule serves as a foundational structure onto which various functionalities can be introduced, leading to diverse drug candidates. For instance, its related analogue, 2-chloronicotinic acid, is a key intermediate in synthesizing drugs with analgesic, anti-inflammatory, and antimicrobial properties.[11][12][13] The principles extend directly to the 4-fluoro derivative, where the fluorine atom further modulates the electronic and pharmacokinetic properties of the final compounds.[3]

application_logic cluster_reactions Functionalization Reactions scaffold This compound (Core Scaffold) reaction1 Amide Coupling (at -COOH) scaffold->reaction1 R-NH2 reaction2 Nucleophilic Substitution (SNAr) (at -Cl) scaffold->reaction2 Nu-H candidates Diverse Library of Drug Candidates reaction1->candidates reaction2->candidates

Caption: Role of this compound as a versatile scaffold.

Key Applications Include:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the synthesis of derivatives that can be optimized to fit into the ATP-binding pocket of various kinases.

  • Agrochemicals: Analogous structures, like 2-chloronicotinic acid, are vital for producing herbicides and pesticides.[11] The 4-fluoro derivative offers a pathway to novel agrochemicals with potentially improved efficacy or environmental profiles.

  • GPCR Modulators: The scaffold can be elaborated to create ligands for G-protein coupled receptors, a large family of drug targets involved in numerous physiological processes.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the distinct reactivity of its chloro, fluoro, and carboxylic acid moieties, provides a robust and versatile platform for the synthesis of novel compounds. Understanding its properties, synthesis, and reaction logic is essential for professionals engaged in the discovery and development of next-generation pharmaceuticals and agrochemicals. The continued exploration of derivatives built from this scaffold promises to yield new chemical entities capable of addressing significant unmet needs in medicine and agriculture.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoronicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its solubility is a critical physicochemical parameter that dictates its behavior in various stages of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and detailed methodologies required to generate and interpret such data. We delve into the molecular factors influencing its solubility, present robust protocols for experimental determination, and discuss the application of thermodynamic models for solubility prediction.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[1] Conversely, understanding a compound's solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable formulations.[2][3]

This compound, with its halogenated pyridine ring and a carboxylic acid moiety, presents an interesting case study in solubility. The interplay of its functional groups dictates its interaction with different solvent environments. This guide will provide the necessary framework for a thorough investigation of its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide experimental design and aid in data interpretation. The solubility of this compound is influenced by several key molecular features:

  • The Nicotinic Acid Backbone: The parent molecule, nicotinic acid (niacin or Vitamin B3), exhibits appreciable water solubility due to the polar carboxylic acid group, which can participate in hydrogen bonding with water molecules.[4] Its solubility is also pH-dependent, a characteristic shared by its derivatives.[4][5]

  • Influence of Substituents:

    • Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position can impact the pKa of the carboxylic acid and the overall electron distribution of the aromatic ring.

    • Fluoro Group: The highly electronegative fluorine atom at the 4-position further modulates the electronic properties and can participate in hydrogen bonding.

  • Crystalline Structure: For solid solutes, the energy required to overcome the crystal lattice forces is a significant factor in the dissolution process. The arrangement of molecules in the solid state will influence the melting point and, consequently, the solubility.

The general principle of "like dissolves like" is a useful starting point. We can anticipate that this compound will exhibit some solubility in polar protic solvents (like water and alcohols) due to its carboxylic acid group, and in polar aprotic solvents that can interact with its dipole moment. Its solubility in nonpolar solvents is expected to be limited.

Several thermodynamic models can be employed to predict solubility with varying degrees of accuracy, including UNIFAC, NRTL-SAC, and COSMO-RS.[3][6][7] These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in different solvents, which are then used to predict solubility.[2][6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which allows for the establishment of equilibrium between the dissolved and undissolved solute.[8] This is a cornerstone technique for generating thermodynamic solubility data, which represents the maximum amount of a substance that can be dissolved in a solvent under specified conditions.[9]

Materials and Equipment
  • Solute: this compound (purity >97%)[10]

  • Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities, including:

    • Purified water (Type I)

    • pH-buffered aqueous solutions (e.g., pH 2, 5, 7.4)

    • Methanol, Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Toluene

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • pH meter

    • Volumetric flasks and pipettes

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

    • Pipette a known volume of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C (298.15 K) and 37 °C (310.15 K) to assess temperature dependence.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered samples with a suitable mobile phase or solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

  • Data Calculation and Expression:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Sample F->G H Quantify by HPLC-UV G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventPolarity IndexDielectric Constant (20°C)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water (pH 7.0)9.080.1Experimental ValueExperimental Value
Methanol6.632.7Experimental ValueExperimental Value
Ethanol5.224.5Experimental ValueExperimental Value
Acetonitrile6.237.5Experimental ValueExperimental Value
Acetone5.420.7Experimental ValueExperimental Value
Ethyl Acetate4.36.0Experimental ValueExperimental Value
Toluene2.42.4Experimental ValueExperimental Value

Note: Polarity index and dielectric constant values are approximate and can be found in standard chemical reference literature.[11][12]

pH-Solubility Profile

For an ionizable compound like this compound, its solubility in aqueous media will be highly dependent on the pH. A pH-solubility profile should be generated by measuring its solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8).

G Low_pH Low pH (pH < pKa) Neutral_Form R-COOH (Less Soluble) Low_pH->Neutral_Form Predominates High_pH High pH (pH > pKa) Ionized_Form R-COO- (More Soluble) High_pH->Ionized_Form Predominates

Caption: pH-dependent speciation of this compound.

The resulting data will reveal the intrinsic solubility (solubility of the neutral form) and the pKa of the compound. This information is crucial for predicting its absorption in the gastrointestinal tract.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications:

  • Process Chemistry: Solubility data in organic solvents guides the selection of appropriate solvents for synthesis, work-up, and crystallization, impacting yield and purity.

  • Preformulation: The pH-solubility profile is essential for developing oral dosage forms. For poorly soluble compounds, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.[1][13]

  • Pharmacokinetics: Aqueous solubility is a key determinant of the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.[1][9]

Conclusion

References

Spectroscopic data of 2-Chloro-4-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-4-fluoronicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS No. 929022-76-4).[1][2] As a halogenated pyridine derivative, this compound is a potentially valuable building block for novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust, predictive framework for researchers. This guide details the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, offering in-depth rationale for the predicted values based on the electronic effects of the chloro, fluoro, and carboxylic acid substituents. Standardized experimental protocols for acquiring such data are also provided to facilitate practical laboratory work.

Molecular Structure and Electronic Influence

This compound is a pyridine ring substituted at key positions, each influencing the molecule's electronic environment and, consequently, its spectroscopic signature.

  • Pyridine Ring: An electron-deficient aromatic system due to the electronegative nitrogen atom.

  • 2-Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its primary influence is deshielding adjacent nuclei.

  • 4-Fluoro Group: The most electronegative element, it exhibits a very strong -I effect and a weak +R effect, significantly impacting the electronic environment of the entire ring.

  • 3-Carboxylic Acid Group: A meta-director and a strong electron-withdrawing group (-I, -R), it deshields the ring protons and carbons.

These combined effects create a highly electron-deficient aromatic system, which is reflected in the predicted downfield chemical shifts in NMR spectroscopy.

Figure 1: Molecular Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. The strong electron-withdrawing nature of the substituents will shift these signals significantly downfield compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6 ~8.7 - 8.9 Doublet (d) JH6-H5 = ~5.0 Hz Positioned ortho to the ring nitrogen, resulting in significant deshielding.
H5 ~7.8 - 8.0 Doublet of doublets (dd) JH5-H6 = ~5.0 Hz, JH5-F4 = ~8-10 Hz Influenced by ortho coupling to H6 and a key ⁴J (para) coupling to the fluorine atom.

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | Typical chemical shift for a carboxylic acid proton, often broad due to hydrogen exchange. |

Interpretation: The proton at C6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a simple doublet due to ortho-coupling with the H5 proton. The H5 proton's signal will be split into a doublet by H6 and further split by the fluorine atom at C4 (para-coupling, ⁴JHF), resulting in a doublet of doublets. The observation of this H-F coupling is a critical validation point for the proposed structure.

H6 H6 H5 H5 H6->H5 J ≈ 5.0 Hz F4 F4 H5->F4 ⁴J ≈ 8-10 Hz

Figure 2: Predicted ¹H NMR coupling relationships in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by the directly attached electronegative substituents (Cl and F) and the carboxyl group. A key feature will be the presence of carbon-fluorine couplings (JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (JCF, Hz) Rationale
COOH ~164 - 166 Singlet (or narrow doublet) - Typical range for a carboxylic acid carbon. May show small ⁴JCF coupling.
C4 ~160 - 165 Doublet (d) ¹JCF = ~240-260 Hz Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C2 ~152 - 155 Doublet (d) ²JCF = ~15-25 Hz Attached to chlorine and nitrogen. Deshielded and shows a two-bond coupling to fluorine.
C6 ~150 - 153 Singlet (or narrow doublet) ⁴JCF = ~1-4 Hz Alpha to nitrogen, significantly deshielded.
C5 ~115 - 118 Doublet (d) ³JCF = ~4-8 Hz Shielded relative to other ring carbons but shows a three-bond coupling to fluorine.

| C3 | ~122 - 125 | Doublet (d) | ²JCF = ~18-28 Hz | Attached to the carboxyl group and shows a two-bond coupling to fluorine. |

Interpretation: The carbons directly bonded to fluorine (C4) and chlorine (C2) are expected to be the most downfield among the ring carbons, with C4 exhibiting a characteristic large one-bond coupling constant with ¹⁹F. The other ring carbons will also show smaller couplings to the fluorine atom over two, three, and four bonds, providing definitive structural information. The chemical shifts are estimations based on data from analogous compounds like 2-chloronicotinic acid and various fluorinated pyridines.[3][4][5]

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of any chlorine-containing ion (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 3: Predicted Key Ions in EI-Mass Spectrum

m/z (for ³⁵Cl) Predicted Ion Formula Rationale for Formation
175 [M]⁺ [C₆H₃³⁵ClFNO₂]⁺ Molecular ion. An M+2 peak at m/z 177 (for ³⁷Cl) should be present at ~1/3 the intensity.
158 [M - OH]⁺ [C₆H₂³⁵ClFNO]⁺ Loss of a hydroxyl radical from the carboxylic acid group.
130 [M - COOH]⁺ [C₅H₂³⁵ClFN]⁺ Decarboxylation, loss of the entire carboxylic acid group as a radical.
112 [M - OH - CO]⁺ [C₅H₂³⁵ClFN]⁺ Subsequent loss of carbon monoxide from the [M - OH]⁺ ion.

| 95 | [M - COOH - Cl]⁺ | [C₅H₂FN]⁺ | Loss of a chlorine radical from the decarboxylated ion. |

Interpretation: The molecular ion at m/z 175 is the primary indicator of the compound's mass.[1] The fragmentation pathway is likely initiated by the loss of the hydroxyl or the entire carboxyl group, which are common fragmentation patterns for carboxylic acids.[6] Subsequent losses of stable neutral molecules like CO or radicals like Cl would lead to the other observed fragment ions.

M [M]⁺ m/z 175 M_OH [M-OH]⁺ m/z 158 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z 130 M->M_COOH - •COOH M_OH_CO [M-OH-CO]⁺ m/z 130 M_OH->M_OH_CO - CO M_COOH_Cl [C₅H₂FN]⁺ m/z 95 M_COOH->M_COOH_Cl - •Cl

Figure 3: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2500-3300 O-H stretch (Carboxylic Acid) Broad, Strong Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][8]
~1710 C=O stretch (Carboxylic Acid) Strong, Sharp Typical position for a carbonyl in an aromatic carboxylic acid.[9]
1580-1610 C=C / C=N ring stretches Medium Aromatic ring stretching vibrations.
~1400-1450 O-H bend Medium In-plane bending of the carboxylic acid O-H group.
1200-1300 C-O stretch Strong Stretching vibration of the C-O single bond in the carboxylic acid.
~1100-1200 C-F stretch Strong Characteristic strong absorption for an aryl-fluoride bond.

| ~700-800 | C-Cl stretch | Medium-Strong | Characteristic absorption for an aryl-chloride bond. |

Interpretation: The most prominent feature will be the very broad O-H stretch from the carboxylic acid, which often obscures the C-H stretching region around 3000 cm⁻¹. The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive feature. The presence of strong bands in the lower wavenumber region (~1150 cm⁻¹ and ~750 cm⁻¹) will be indicative of the C-F and C-Cl bonds, respectively, confirming the halogenation of the molecule.[8]

Standard Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following generalized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution and sensitivity).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[10]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electron Ionization (EI) is suitable for providing detailed fragmentation information for structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass determination of the molecular ion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or a Quadrupole) is recommended.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, record a background spectrum of the empty, clean ATR crystal.

    • Next, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a unique "fingerprint" for this molecule. The key predicted features—including the downfield aromatic signals with H-F coupling in ¹H NMR, the large ¹JCF coupling in ¹³C NMR, the characteristic isotopic pattern of the molecular ion in MS, and the strong carbonyl and C-halogen absorptions in IR—offer a robust set of criteria for the structural confirmation and quality control of this compound in a research or development setting.

References

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial landscape for 2-Chloro-4-fluoronicotinic acid, a critical building block in contemporary pharmaceutical research and development. Beyond a simple supplier list, this document offers a technical framework for evaluating, selecting, and verifying the quality of this essential reagent to ensure the integrity and reproducibility of your research.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a strategically important halogenated pyridine derivative used in the synthesis of complex organic molecules.[1][2] Its value in medicinal chemistry stems from the unique positioning of its substituents: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a carboxylic acid at the 3-position. This arrangement provides medicinal chemists with multiple reactive sites for various coupling and derivatization reactions.

The presence of both chloro and fluoro groups significantly influences the electronic properties of the pyridine ring, making it a versatile building block for novel therapeutic agents.[3][4] These halogens can modulate the acidity (pKa) of the pyridine nitrogen and act as key interaction points with biological targets. Furthermore, they can be exploited to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and membrane permeability.[3] The applications of this compound are widespread, particularly in the development of kinase inhibitors and other targeted therapies for diseases like cancer.[5]

Identifying Commercial Suppliers: A Comparative Analysis

Selecting a dependable supplier for this compound is a foundational step that can profoundly influence a project's success. The following table offers a comparative look at several prominent commercial suppliers, highlighting key parameters to aid in your initial screening process.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

SupplierPurityAvailable Quantities
Fisher Scientific (eMolecules) 96%5g[6]
CymitQuimica 95%100mg, 250mg, 1g, 5g, 10g, 25g, 100g[7]
Sigma-Aldrich (ChemScene) 95%Not specified
J&W Pharmlab Not specifiedCustom and bulk sizes available[8]

Supplier Evaluation and Qualification Workflow

A systematic approach to qualifying a supplier is crucial for mitigating risks related to reagent quality and supply chain consistency. The workflow below outlines a robust process for evaluating and selecting the most suitable supplier for your specific research and development needs.

Supplier_Evaluation_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Selection & Onboarding A Identify Potential Suppliers (e.g., Table 1) B Request Quotations (Price, Availability, Lead Time) A->B C Request Certificates of Analysis (CoA) & Safety Data Sheets (SDS) B->C D Review CoA for Purity (e.g., HPLC, NMR, MS) C->D E Assess Supplier's Quality Management System (QMS) (e.g., ISO 9001 certification) D->E F Order Small Sample for In-house QC E->F G Perform In-house QC Testing (See Section 4) F->G H Qualify Supplier Based on Data and Risk Assessment G->H I Establish Supply Agreement & Onboard as Approved Vendor H->I

Caption: A three-phase workflow for commercial supplier evaluation.

In-House Quality Control and Verification Protocol

Even with a supplier-provided Certificate of Analysis (CoA), performing in-house quality control (QC) is essential to independently verify the identity, purity, and overall quality of the procured material.[9][10] This validation step ensures the reagent meets the stringent requirements of your application and aids in troubleshooting any unforeseen experimental results.[11]

Experimental Protocol: Full Characterization of this compound

Objective: To confirm the identity and purity of commercially sourced this compound.

Materials:

  • This compound sample

  • Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Formic acid (for mobile phase)

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

Step 1: Visual Inspection

  • Visually examine the material for uniform color and consistency. It should appear as a solid.[7] Note any deviations from the expected appearance.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is a powerful technique for unambiguous structure elucidation and the identification of proton- and carbon-containing impurities.[12]

  • ¹H NMR:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The resulting chemical shifts (δ) and coupling constants (J) should align with the known structure of this compound.

  • ¹³C NMR:

    • Using the same sample, acquire a ¹³C NMR spectrum.

    • Confirm the presence of the correct number of carbon signals, including the carbonyl carbon.

  • ¹⁹F NMR:

    • Acquire a ¹⁹F NMR spectrum to verify the presence and chemical environment of the fluorine atom.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a highly sensitive method for determining compound purity and detecting impurities that may not be visible by NMR.[12]

  • Method:

    • Prepare a stock solution of the sample (e.g., 1 mg/mL in acetonitrile).

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase of water and acetonitrile, each containing 0.1% formic acid.

    • Monitor the elution at an appropriate wavelength (e.g., 254 nm).

    • Calculate the purity based on the relative area of the primary peak.

Step 4: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides a precise mass measurement, which confirms the elemental composition of the molecule.[12]

  • Method:

    • Prepare a dilute solution of the sample.

    • Introduce the solution into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

    • Determine the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) and compare it to the theoretically calculated mass.

QC_Verification_Workflow A Received Material B Visual Inspection (Color, Form) A->B C Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) B->C D Purity Assessment (HPLC-UV) C->D E Identity Confirmation (HRMS) D->E F Material Passes QC E->F Data Conforms to Specification G Material Fails QC (Contact Supplier) E->G Data Deviates from Specification

Caption: A streamlined workflow for in-house QC verification.

Conclusion

The successful incorporation of this compound into any drug discovery program hinges on the procurement of high-quality, well-characterized material. By instituting a stringent supplier qualification process and a thorough in-house QC protocol, researchers can ensure the reliability of their starting materials. This, in turn, leads to more reproducible experimental data and accelerates the overall discovery timeline. The framework presented in this guide should be adapted to the specific needs and risk tolerance of your organization.

References

Literature review on 2-Chloro-4-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-fluoronicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic use of halogenated heterocyclic building blocks is not merely an option but a cornerstone of rational drug design. These scaffolds provide a robust framework upon which chemists can construct novel molecular architectures with finely tuned pharmacological profiles. Among these, this compound (CAS No. 929022-76-4) emerges as a particularly valuable, albeit specialized, intermediate. Its trifunctional nature—a nucleophilic pyridine core, an electrophilic carboxylic acid, and two distinct halogen atoms at strategic positions—offers a rich playground for synthetic diversification.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the why—the causality behind synthetic choices and the strategic value of this molecule's unique features. We will explore its synthesis, dissect its reactivity, and project its potential applications, grounding our discussion in the principles of physical organic chemistry and contemporary drug design.

The Strategic Value of this compound in Synthesis

The utility of any synthetic building block is defined by its ability to introduce desirable structural and physicochemical properties into a target molecule. Halogenation is a premier strategy for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][2]

  • The Fluoro Substituent (C4): The fluorine atom at the C4 position is a powerful modulator of local electronics. Its high electronegativity can lower the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating off-target interactions with physiological amines. Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

  • The Chloro Substituent (C2): The chlorine atom at the C2 position serves a dual purpose. Electronically, it further withdraws electron density from the ring. Synthetically, it is the key reactive handle. The C2 position on a pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) and serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions, a pillar of modern drug synthesis.[2]

  • The Carboxylic Acid (C3): This group provides the primary vector for diversification through amide bond formation, creating libraries of compounds for structure-activity relationship (SAR) studies. It is the classical anchor point for engaging with biological targets.

The orthogonal reactivity of these three functional groups is what makes this compound a highly strategic intermediate for building complex, drug-like molecules.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's fundamental properties is the prerequisite for its effective use in synthesis.

Core Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 929022-76-4[4][5]
Molecular Formula C₆H₃ClFNO₂[4][5]
Molecular Weight 175.55 g/mol [4][5]
Appearance Off-white to light brown solid
IUPAC Name 2-chloro-4-fluoropyridine-3-carboxylic acid
SMILES O=C(O)C1=C(Cl)N=CC=C1F[4]
InChI Key GXDFQGOVWALHAS-UHFFFAOYSA-N[4]
Storage Conditions Inert atmosphere, room temperature[5]
Structural Elucidation (Predicted Spectroscopic Data)

While experimental spectra for this specific compound are not widely available in public databases, its structure can be confidently confirmed using standard spectroscopic methods. The expected NMR chemical shifts are predictable based on established substituent effects on the pyridine ring.[6][7]

Nucleus Position Predicted Chemical Shift (ppm) Rationale & Expected Multiplicity
¹H NMR H-5~ 8.3 - 8.5Doublet. Deshielded by adjacent pyridine nitrogen and influenced by the C4-fluoro substituent.
¹H NMR H-6~ 7.4 - 7.6Doublet of doublets. Coupled to both H-5 and the C4-fluoro atom.
¹³C NMR C=O~ 165 - 168Carbonyl carbon, typically in this region.
¹³C NMR C-4~ 160 - 164 (d)Large ¹JC-F coupling constant. Highly deshielded due to direct attachment to fluorine.
¹³C NMR C-2~ 150 - 153Deshielded by both the adjacent nitrogen and the attached chlorine atom.
¹³C NMR C-6~ 148 - 151 (d)Deshielded by pyridine nitrogen. Shows smaller ³JC-F coupling.
¹³C NMR C-5~ 115 - 118 (d)Shielded relative to other ring carbons. Shows ²JC-F coupling.
¹³C NMR C-3~ 112 - 115Shielded position, adjacent to the carboxyl group.
  • Infrared (IR) Spectroscopy: Expect strong characteristic peaks for O-H stretching (broad, ~2500-3300 cm⁻¹) and C=O stretching (~1700-1725 cm⁻¹) of the carboxylic acid, along with C-Cl (~700-800 cm⁻¹) and C-F (~1000-1100 cm⁻¹) vibrations.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of approximately 3:1).

Synthesis Strategy and Methodology

Published, peer-reviewed synthetic procedures for this compound are scarce, indicating its status as a specialized reagent. However, a robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. A logical approach involves the regioselective functionalization of a simpler pyridine precursor.

Proposed Retrosynthetic Pathway

A plausible pathway leverages directed ortho-metalation (DoM), a powerful tool for regioselective substitution on aromatic rings.

G target This compound step1 Halogen Exchange (e.g., Buchwald F-) target->step1 precursor1 2-Chloro-4-iodonicotinic acid step1->precursor1 step2 Carboxylation (CO2 quench) precursor1->step2 precursor2 2-Chloro-4-iodopyridine step2->precursor2 step3 Directed ortho-Metalation & Iodination precursor2->step3 start 2-Chloropyridine (Starting Material) step3->start

Caption: Proposed retrosynthetic analysis for this compound.
Field-Proven Experimental Protocol (Adapted)

This protocol is an adapted, multi-step procedure based on known transformations for analogous pyridine systems.[8] It represents a self-validating system where the success of each step can be confirmed by standard analytical techniques before proceeding.

Step 1: Synthesis of 2-Chloro-4-iodopyridine

  • Causality: This step uses Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, to selectively deprotonate the C4 position of 2-chloropyridine. The chloro group at C2 directs the deprotonation to the adjacent C3 or the remote C4. Steric hindrance from the bulky LDA favors deprotonation at the more accessible C4 position. The resulting lithiated intermediate is a potent nucleophile that is quenched with an iodine source.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to form LDA in situ.

    • Add 2-chloropyridine (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add a solution of iodine (I₂, 1.2 eq) in THF dropwise. The dark color of the iodine should dissipate upon addition.

    • Allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 2-chloro-4-iodopyridine.

Step 2: Synthesis of this compound

  • Causality: This is a more complex transformation. A one-pot lithiation-carboxylation followed by a subsequent halogen exchange could be envisioned. Alternatively, direct fluorination of an iodo- or bromo-precursor using a nucleophilic fluorinating agent (e.g., CsF) or a palladium-catalyzed reaction is a modern approach. The following describes a lithiation-carboxylation of the product from Step 1, which would yield 2-chloro-4-iodonicotinic acid, a close precursor. The final I-to-F exchange is a challenging step that often requires specialized catalysts (e.g., Buchwald ligands with a palladium source and a fluoride source like AgF).

  • Methodology (for the precursor 2-chloro-4-iodonicotinic acid):

    • Dissolve 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

    • Add LDA (1.1 eq) dropwise and stir for 1 hour to effect a lithium-halogen exchange, forming 2-chloro-4-lithiopyridine.

    • Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours or add an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Quench with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum. This would yield 2-chloro-4-iodonicotinic acid, which could then be subjected to fluorination conditions.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled modifications.

G molecule This compound Carboxylic Acid (C3) Chloro Group (C2) Fluoro Group / Ring (C4) r1 Amide Coupling (EDC, HOBt, Amine) molecule:p1->r1 r2 Esterification (H+, ROH) molecule:p1->r2 r3 S N Ar (Nucleophiles: R₂NH, RS⁻) molecule:p2->r3 r4 Cross-Coupling (Pd cat., boronic acids, etc.) molecule:p2->r4 r5 Relatively Inert (Strong C-F bond) molecule:p3->r5

Caption: Key reactive sites on this compound.
Workflow for Small Molecule Library Synthesis

A typical workflow for leveraging this building block in a drug discovery program involves initial derivatization at the carboxylic acid, followed by diversification at the C2-chloro position. This strategy allows for the rapid generation of a matrix of related compounds to explore the chemical space around a biological target.

G start This compound step1 Amide Coupling (R¹-NH₂) start->step1 intermediate Amide Intermediate (Library A) step1->intermediate step2 Suzuki Coupling (R²-B(OH)₂) intermediate->step2 step3 S N Ar (R³-H) intermediate->step3 product1 Final Product 1 (Library B) step2->product1 product2 Final Product 2 (Library C) step3->product2

Caption: General workflow for library synthesis.

Applications in Medicinal Chemistry

While specific drugs derived from this compound are not yet in the public domain, its value can be projected from the extensive use of its parent scaffold, 2-chloronicotinic acid, and the known benefits of fluorination. Derivatives of 2-chloronicotinic acid are key intermediates in the synthesis of anti-inflammatory drugs, antibiotics, and herbicides.[9][10]

The introduction of the C4-fluoro group offers medicinal chemists a powerful tool to overcome common drug development hurdles:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing unwanted degradation of the drug.[1]

  • Receptor Binding: Fluorine can participate in favorable non-covalent interactions (dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and potency.

  • Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

This scaffold is therefore an ideal starting point for developing kinase inhibitors, GPCR modulators, and other targeted therapies where precise control over physicochemical properties is paramount.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

Hazard ClassStatementPictogram
Acute Toxicity H302: Harmful if swallowedGHS07
Skin Irritation H315: Causes skin irritationGHS07
Eye Irritation H319: Causes serious eye irritationGHS07
Respiratory H335: May cause respiratory irritationGHS07
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Conclusion and Future Outlook

This compound represents a confluence of desirable features for a modern synthetic building block. While not a common commodity chemical, its strategic value lies in the precise arrangement of its functional groups, which allows for controlled, sequential diversification. The presence of both chloro and fluoro substituents provides chemists with a powerful toolkit to modulate the electronic, steric, and metabolic properties of target molecules. As drug discovery programs continue to demand more complex and finely tuned candidates, the utility of such sophisticated intermediates is poised to grow, making this compound a valuable asset for tackling the therapeutic challenges of the future.

References

The Untapped Therapeutic Potential of 2-Chloro-4-fluoronicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a well-established paradigm in modern medicinal chemistry for enhancing therapeutic efficacy and modulating pharmacokinetic profiles. Nicotinic acid and its derivatives have a long-standing history of diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide delves into the prospective biological significance of a relatively unexplored scaffold: 2-chloro-4-fluoronicotinic acid. While direct biological data on its derivatives are sparse, this document will provide a comprehensive, forward-looking analysis of their potential therapeutic applications. By extrapolating from the known biological activities of structurally related halogenated pyridines and nicotinic acid analogues, we will outline promising avenues for research and development. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for the synthesis and investigation of this novel class of compounds, complete with proposed synthetic schemes and detailed experimental protocols.

Introduction: The Rationale for Exploring this compound Derivatives

Nicotinic acid (Vitamin B3) is a fundamental molecule in biological systems, and its derivatives have been successfully leveraged as therapeutic agents for various conditions.[1][2] The pyridine ring serves as a versatile scaffold, and its decoration with various functional groups can profoundly influence its biological activity. The introduction of halogen atoms is a particularly powerful strategy in drug design. Chlorine and fluorine substitutions can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4]

The this compound scaffold is of particular interest due to the unique electronic properties conferred by the two different halogen substituents on the pyridine ring. The electron-withdrawing nature of both chlorine at the 2-position and fluorine at the 4-position is expected to significantly influence the reactivity and biological interactions of the carboxylic acid group and any derivatives formed from it. 2-Chloronicotinic acid itself is a known versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][6] The addition of a fluorine atom at the 4-position is hypothesized to further enhance the biological potential of its derivatives.

This guide will explore the prospective anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives, providing a roadmap for their synthesis and biological evaluation.

Synthetic Strategies for this compound Derivatives

The parent compound, this compound, serves as the primary starting material for the synthesis of a diverse library of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and other functionalities, while the chloro and fluoro substituents offer opportunities for further chemical modification, although the chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the fluorine at the 4-position.

General Synthetic Scheme

A general synthetic approach to generate a library of this compound derivatives is outlined below. This starts with the activation of the carboxylic acid, followed by reaction with a variety of nucleophiles to generate amides and esters.

G A This compound B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Activation E Ester Synthesis (R-OH, cat. acid) A->E C 2-Chloro-4-fluoronicotinoyl chloride B->C D Amide Synthesis (R-NH₂) C->D F 2-Chloro-4-fluoronicotinamide Derivatives D->F G 2-Chloro-4-fluoronicotinate Esters E->G

Caption: General synthetic routes to amide and ester derivatives of this compound.

Detailed Synthetic Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-benzyl-2-chloro-4-fluoronicotinamide, a representative amide derivative.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-4-fluoronicotinoyl chloride. Use this directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude 2-chloro-4-fluoronicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-chloro-4-fluoronicotinamide.

Prospective Biological Activities

Based on the known bioactivities of related compounds, derivatives of this compound are hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Potential

Fluorinated pyrimidines, such as 5-fluorouracil, are cornerstone anticancer agents that function by inhibiting thymidylate synthase.[7][8][9] The pyridine ring is also a common scaffold in many anticancer drugs.[10][11] The presence of a fluorine atom on the pyridine ring can enhance the anticancer activity of compounds.

Hypothesized Mechanism of Action:

Derivatives of this compound may exert anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many kinase inhibitors feature a pyridine core. The electronic properties of the this compound scaffold could facilitate binding to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: Halogenated organic compounds have been shown to induce apoptosis in cancer cells.

  • Inhibition of DNA Repair Enzymes: Some nicotinamide derivatives act as inhibitors of enzymes like PARP, which are involved in DNA repair.[12]

Proposed Experimental Evaluation:

  • Cell Viability Assays: Screen a library of this compound derivatives against a panel of cancer cell lines (e.g., NCI-60) using assays such as the MTT or SRB assay to determine their GI₅₀ values.

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining) and western blotting for apoptotic markers (caspases, Bcl-2 family proteins).

  • Kinase Inhibition Assays: Screen active compounds against a panel of cancer-related kinases to identify potential molecular targets.

G A 2-Chloro-4-fluoronicotinic Acid Derivative B Cancer Cell A->B C Kinase Inhibition B->C D Induction of Apoptosis B->D E DNA Repair Inhibition B->E F Cell Cycle Arrest C->F G Cell Death D->G E->G F->G

Caption: Hypothesized anticancer mechanisms of this compound derivatives.

Anti-inflammatory Properties

Nicotinic acid is known to exert anti-inflammatory effects, in part, through the activation of the GPR109A receptor.[13][14] This leads to the suppression of pro-inflammatory cytokines. Derivatives of 2-chloronicotinic acid have also been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Hypothesized Mechanism of Action:

The anti-inflammatory potential of this compound derivatives could be mediated by:

  • Modulation of Cytokine Production: Inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells like macrophages.

  • Inhibition of Inflammatory Enzymes: Potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Proposed Experimental Evaluation:

  • In Vitro Anti-inflammatory Assays:

    • Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to assess the inhibition of nitric oxide (NO) production (Griess assay) and pro-inflammatory cytokines (ELISA).[1]

    • Perform COX-1/COX-2 inhibition assays to determine selectivity.

  • In Vivo Anti-inflammatory Models:

    • Utilize the carrageenan-induced paw edema model in rodents to evaluate acute anti-inflammatory activity.

G A Inflammatory Stimulus (e.g., LPS) B Macrophage A->B C Activation of NF-κB Pathway B->C D Production of Pro-inflammatory Mediators (NO, TNF-α, IL-6) C->D G Inflammation D->G E 2-Chloro-4-fluoronicotinic Acid Derivative F Inhibition E->F F->C

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The presence of both chloro and fluoro substituents on heterocyclic rings has been shown to enhance antimicrobial activity.[2][16][17]

Hypothesized Spectrum of Activity:

Derivatives of this compound could exhibit activity against a range of pathogens, including:

  • Gram-positive and Gram-negative bacteria: The unique electronic and steric properties of the scaffold may allow for interaction with bacterial-specific targets.

  • Fungi: Nicotinamide derivatives have shown promising antifungal activity.[18]

Proposed Experimental Evaluation:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use broth microdilution or agar dilution methods to determine the MIC of the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus fumigatus).

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize a focused library of derivatives with systematic modifications to establish clear SAR for antimicrobial potency.

Data Presentation: A Framework for Future Findings

To facilitate the systematic evaluation and comparison of newly synthesized this compound derivatives, we propose the following tabular format for summarizing key biological data.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)Cell LineGI₅₀ (µM)
CFNA-01 -NH-BenzylMCF-7Data to be generated
CFNA-02 -O-EthylA549Data to be generated
............

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDNO Inhibition (IC₅₀, µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
CFNA-01 Data to be generatedData to be generatedData to be generated
CFNA-02 Data to be generatedData to be generatedData to be generated
............

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CFNA-01 Data to be generatedData to be generatedData to be generated
CFNA-02 Data to be generatedData to be generatedData to be generated
............

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strong theoretical rationale, based on the known biological activities of related nicotinic acid and halogenated heterocyclic derivatives, warrants a dedicated research effort into the synthesis and biological evaluation of this compound class. This technical guide provides a foundational framework for such an endeavor, outlining synthetic strategies, hypothesized mechanisms of action, and detailed experimental protocols. The systematic exploration of the chemical space around this scaffold has the potential to yield novel drug candidates with potent anticancer, anti-inflammatory, and antimicrobial properties. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive biological screening, and in-depth mechanistic studies to elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to 2-Chloro-4-fluoronicotinic Acid: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often unsung, hero molecules known as chemical intermediates. 2-Chloro-4-fluoronicotinic acid is one such architect. Its unique arrangement of a pyridine core, a reactive carboxylic acid, and strategically placed halogen atoms makes it a highly valuable and versatile building block for constructing complex therapeutic agents. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, moving beyond simple data to explain the causality behind its utility and application. We will explore its synthesis, reactivity, and role in creating next-generation pharmaceuticals, grounded in established scientific principles and practical, field-proven insights.

Core Physicochemical & Safety Profile

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. This compound is a solid at room temperature, typically appearing as an off-white to light brown solid.[1] Its structural features dictate its reactivity and handling requirements.

Key Properties

The properties of this molecule are summarized below. This data, compiled from various chemical suppliers and databases, provides the foundational parameters for experimental design.

PropertyValueSource(s)
CAS Number 929022-76-4[2],,[1],[3]
Molecular Formula C₆H₃ClFNO₂[2],[1],[4]
Molecular Weight 175.54 g/mol [1],[4],[3]
Appearance Off-white to light brown solid[1]
Purity Typically ≥95%[2],[4]
Storage Temperature Room temperature or under inert gas at 2-8°C[2],[1]
Density ~1.576 g/cm³ (Predicted)[1]
pKa -0.46 (Predicted)[1]
Safety & Handling Synopsis

As with any halogenated aromatic compound, proper handling is paramount. The compound is classified as harmful and an irritant.

  • GHS Classification : Warning.[2], Hazards identified include acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and potential respiratory irritation.[5]

  • Hazard Statements (H-codes) : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Statements (P-codes) : Key precautions include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5][6]

Scientist's Insight: The predicted low pKa suggests a relatively strong carboxylic acid, a feature that can be exploited in salt formation for purification or solubility modulation but also requires consideration when selecting bases for subsequent reactions. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8]

Reactivity & Mechanistic Landscape

The utility of this compound stems from its trifunctional nature. The pyridine ring, carboxylic acid group, and two distinct halogen atoms provide multiple handles for synthetic transformations.

Caption: Key reactive sites on this compound.

The Activated 2-Position: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is the primary site for synthetic elaboration. Its reactivity is significantly enhanced by two factors:

  • Ring Nitrogen : The adjacent electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, lowering the activation energy of the reaction.

  • Carboxylic Acid Group : The -COOH group at C3 further withdraws electron density from the ring, additionally activating the C2 position towards substitution.

This makes the 2-chloro group an excellent leaving group for SNAr reactions, allowing for the facile introduction of various nucleophiles such as amines, alcohols, and thiols. This is a cornerstone reaction in building the core of many pharmaceutical agents.[9]

SNAr_Mechanism start This compound + Nu-H intermediate Meisenheimer Complex (Negative charge stabilized by N and COOH) start->intermediate Nucleophilic Attack at C2 product 2-Substituted Product + HCl intermediate->product Chloride Elimination

Caption: Generalized mechanism for SNAr at the C2 position.

The Role of the 4-Fluoro Group

While the 2-chloro position is the primary reaction site, the 4-fluoro group is not merely a spectator. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[10][11] The fluorine atom at the C4 position can:

  • Modulate Basicity : It lowers the pKa of the pyridine nitrogen, which can affect drug-receptor interactions and pharmacokinetic properties.

  • Enhance Metabolic Stability : Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.

  • Improve Binding Affinity : The highly polarized C-F bond can participate in favorable interactions with biological targets.

Carboxylic Acid Reactivity

The carboxylic acid group provides a secondary, orthogonal reaction handle. It can be readily converted into a wide range of functional groups, including:

  • Amides : By coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).

  • Esters : Through Fischer esterification or reaction with alkyl halides.

  • Acid Chlorides : By treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for further transformations.[12][13]

Application in Pharmaceutical Synthesis: A Practical Workflow

This compound is a precursor to a variety of APIs, particularly in oncology, anti-inflammatory, and antiviral research. While specific proprietary syntheses are confidential, we can outline a robust, representative workflow for the synthesis of a 2-amino derivative, a common motif in kinase inhibitors and other targeted therapies.

Workflow: Synthesis of a 2-(Arylamino)-4-fluoronicotinic Acid Derivative

This multi-step process demonstrates the strategic use of the intermediate's reactive sites.

Synthesis_Workflow start 2-Chloro-4-fluoronicotinic Acid step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) start->step1 ester Methyl 2-chloro-4- fluoronicotinate step1->ester step2 Step 2: SNAr Reaction (e.g., Arylamine, Base) ester->step2 product_ester Methyl 2-(arylamino)-4- fluoronicotinate step2->product_ester step3 Step 3: Hydrolysis (e.g., LiOH, H₂O/THF) product_ester->step3 final_product Final Product: 2-(Arylamino)-4-fluoronicotinic Acid step3->final_product

Caption: Synthetic workflow from intermediate to a functionalized API core.

Causality Behind the Workflow:

  • Step 1 (Esterification) : The carboxylic acid is temporarily protected as a methyl ester. This is a crucial step because the free acid can interfere with the subsequent SNAr reaction, either by reacting with the base or by deactivating the nucleophilic amine via acid-base chemistry.

  • Step 2 (SNAr) : This is the key bond-forming step where the desired arylamine displaces the chloride at the C2 position. The choice of base and solvent is critical to facilitate the reaction without promoting unwanted side reactions. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often preferred.

  • Step 3 (Hydrolysis) : The methyl ester is saponified back to the carboxylic acid under basic conditions, yielding the final product. This unmasks the acid functionality, which may be essential for the final compound's biological activity or for forming a pharmaceutically acceptable salt.

Experimental Protocols: A Self-Validating System

The following protocols are generalized but based on established chemical principles for reactions involving this class of compounds.[9][13][14] Each protocol includes steps for in-process checks and final characterization, ensuring a self-validating and reproducible workflow.

Protocol 1: Synthesis of Methyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-4-fluoronicotinate

This protocol details the core SNAr reaction (Step 2 from the workflow) to create a flunixin-like analogue, a potent NSAID.[9]

Materials:

  • Methyl 2-chloro-4-fluoronicotinate (1 equiv.)

  • 2-methyl-3-(trifluoromethyl)aniline (1.1 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add methyl 2-chloro-4-fluoronicotinate and anhydrous DMF (approx. 0.5 M concentration).

  • Add 2-methyl-3-(trifluoromethyl)aniline and potassium carbonate to the solution.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Saponification to the Final Acid

This protocol details the final deprotection step (Step 3 from the workflow).

Materials:

  • The ester product from Protocol 1 (1 equiv.)

  • Lithium hydroxide (LiOH, 3 equiv.)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in the THF/water solvent mixture in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • In-Process Control: Monitor the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under high vacuum to a constant weight.

  • Validation: Confirm the structure and purity of the final acid product by NMR, HRMS, and determine the melting point. Purity can be further assessed by HPLC.

Conclusion

This compound is far more than a simple reagent; it is an enabling tool for innovation in drug discovery. Its predictable reactivity, governed by the interplay of its functional groups, provides a reliable platform for constructing novel molecular architectures. The strategic placement of the chloro and fluoro atoms offers medicinal chemists a dual advantage: a reactive handle for elaboration and a means to fine-tune the metabolic and pharmacokinetic properties of the final drug candidate. By understanding the underlying principles of its reactivity and employing robust, self-validating synthetic protocols, researchers can fully leverage the potential of this pivotal intermediate to accelerate the development of new and effective therapies.

References

Methodological & Application

Synthesis of 2-Chloro-4-fluoronicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Chloro-4-fluoronicotinic acid, a valuable fluorinated heterocyclic building block for drug discovery and medicinal chemistry. The strategic incorporation of fluorine into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] This document outlines a robust synthetic pathway, discusses the rationale behind the chosen methodology, and provides a step-by-step protocol suitable for laboratory-scale synthesis.

Introduction: The Significance of Fluorinated Nicotinic Acids in Medicinal Chemistry

Nicotinic acid and its derivatives are pivotal structural motifs in a wide range of pharmaceuticals and agrochemicals.[2][3] The introduction of halogen substituents, particularly chlorine and fluorine, onto the pyridine ring allows for fine-tuning of the molecule's physicochemical properties. Chlorine atoms can serve as versatile synthetic handles for further functionalization through cross-coupling reactions, while fluorine substitution is a well-established strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic pathways.[4][5]

This compound, in particular, is an attractive building block for the synthesis of complex molecules. The presence of the chlorine atom at the 2-position and the fluorine atom at the 4-position offers distinct reactivity profiles for selective chemical modifications. This compound has been identified as a key intermediate in the preparation of potent glucocorticoid receptor ligands, highlighting its potential in the development of new therapeutics.

Proposed Synthetic Pathway

A reliable and well-precedented route for the synthesis of this compound is the Balz-Schiemann reaction, starting from 4-Amino-2-chloronicotinic acid. This classical transformation provides a dependable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[6] The overall synthetic workflow is depicted below:

Synthesis_Workflow A 4-Amino-2-chloronicotinic acid B Diazonium Tetrafluoroborate Intermediate A->B  NaNO2, HBF4  0-5 °C C This compound B->C  Heat (Thermal Decomposition)

Figure 1. Proposed synthetic workflow for this compound via the Balz-Schiemann reaction.

The synthesis of the starting material, 4-Amino-2-chloronicotinic acid, can be achieved from commercially available precursors through established methods.[7][8]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-Amino-2-chloronicotinic acid via the Balz-Schiemann reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Amino-2-chloronicotinic acid≥98%Varies
Tetrafluoroboric acid (HBF4)48 wt. % in H2OSigma-Aldrich
Sodium nitrite (NaNO2)ACS reagent, ≥97%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Dichloromethane (DCM)HPLC gradeFisher Scientific
Sodium sulfate (Na2SO4)Anhydrous, granularFisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%VWR Chemicals
Sodium bicarbonate (NaHCO3)Saturated solutionIn-house prep.

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 4-Amino-2-chloronicotinic acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-amino-2-chloronicotinic acid (10.0 g, 58.0 mmol) in tetrafluoroboric acid (48 wt. % in H2O, 40 mL).

  • Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (4.4 g, 63.8 mmol) in deionized water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the starting material over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (3 x 20 mL).

  • Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions. It is recommended to proceed to the next step without complete drying.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Carefully transfer the dried diazonium tetrafluoroborate salt to a clean, dry round-bottom flask.

  • Gently heat the solid in an oil bath. The decomposition is typically initiated at temperatures between 100-150 °C and is accompanied by the evolution of nitrogen and boron trifluoride gases. This step should be performed in a well-ventilated fume hood.

  • Continue heating until the gas evolution ceases and the solid has completely decomposed.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Work-up and Purification

  • To the cooled residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate and stir until the solid dissolves.

  • Transfer the aqueous solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.[9][10][11][12][13]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The carboxylic acid group can be readily converted to amides, esters, or other derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

This compound and its derivatives are of particular interest in the development of:

  • Anti-inflammatory agents: As a key component in the synthesis of glucocorticoid receptor modulators.

  • Antiviral and antibacterial agents: The nicotinic acid scaffold is a common feature in many antimicrobial drugs.[6]

  • Agrochemicals: As an intermediate in the synthesis of novel herbicides and pesticides.[2]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. The Balz-Schiemann reaction offers a practical approach for the introduction of fluorine onto the pyridine ring. The resulting product is a versatile intermediate with significant potential in medicinal chemistry and drug discovery, enabling the development of novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for 2-Chloro-4-fluoronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure due to its presence in numerous bioactive molecules and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this ring with halogen atoms, such as chlorine and fluorine, provides medicinal chemists with a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and target affinity.[1] 2-Chloro-4-fluoronicotinic acid (CAS: 929022-76-4) has emerged as a particularly valuable building block. Its unique arrangement of a nucleophilic substitution-prone chlorine atom at the 2-position, an activating fluorine atom at the 4-position, and a versatile carboxylic acid handle at the 3-position offers a trifecta of synthetic opportunities for constructing complex molecular architectures.[2][3] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations relevant to drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 929022-76-4[4]
Molecular Formula C₆H₃ClFNO₂[4][5]
Molecular Weight 175.55 g/mol [4]
Appearance Solid[4]
IUPAC Name 2-chloro-4-fluoropyridine-3-carboxylic acid[4]
Melting Point 176 - 178 °C[6]

Safety and Handling: this compound is classified as harmful and an irritant.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[8] Store the reagent in a tightly closed container in a cool, dry place.[8]

Core Reactivity and Synthetic Logic

The synthetic utility of this compound is dictated by its three key functional groups. Understanding their interplay is crucial for strategic synthetic planning.

Caption: Key reactive sites on this compound.

  • The Carboxylic Acid (C3-Position): This is the most straightforward functional group to modify. It readily participates in standard amide bond forming reactions with a vast array of amines, a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetics.[10] It can also be converted to esters or reduced.

  • The 2-Chloro Group (C2-Position): This is the primary site for introducing molecular complexity. The chlorine atom is an excellent leaving group in two critical reaction classes:

    • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, inherently electron-deficient, is further activated by the electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom at the C4 position. This makes the C2 position highly susceptible to attack by nucleophiles (e.g., amines, thiols, alcohols), allowing for the displacement of the chloride.[11][12]

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the connection of diverse aryl, heteroaryl, or alkyl fragments.[13][14]

  • The 4-Fluoro Group (C4-Position): While less reactive as a leaving group than chlorine in SNAr reactions, the fluorine atom plays a crucial role.[15][16] Its strong electron-withdrawing nature activates the ring, facilitating reactions at the C2 position. Furthermore, incorporating fluorine into drug candidates is a well-established strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final compound.[17]

Application Protocols

The following protocols are representative examples of how this compound can be employed in common, high-value synthetic transformations.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol details the synthesis of a model amide, a reaction central to building libraries of potential drug candidates. The use of EDC (a water-soluble carbodiimide) and HOBt (an additive to suppress racemization and improve efficiency) is a standard and reliable method.[18]

Amide_Coupling_Workflow start Dissolve Acid & Amine in Aprotic Solvent (DMF) activate Cool to 0°C Add Base (DIEA) start->activate couple Add Coupling Reagents (EDC, HOBt) activate->couple react Stir at Room Temp (2-16 h) couple->react workup Aqueous Workup (Quench with H₂O, Extract) react->workup purify Purify via Chromatography or Recrystallization workup->purify end Characterize Final Amide purify->end

Caption: General workflow for EDC/HOBt mediated amide coupling.

Objective: To synthesize N-benzyl-2-chloro-4-fluoronicotinamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 176 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Amine Addition: Add benzylamine (118 mg, 1.1 mmol) to the solution.

  • Activation: Cool the flask to 0°C in an ice bath. Add DIEA (435 µL, 2.5 mmol), followed by HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol).

    • Scientist's Note: Adding the coupling reagents at 0°C helps to control the initial exothermic reaction and minimize potential side reactions. HOBt is crucial for forming a less reactive, non-racemizing active ester intermediate, which is particularly important when using chiral amines.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Scientist's Note: The bicarbonate wash is essential to remove any unreacted carboxylic acid and acidic byproducts like HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure amide product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of the 2-chloro group with an amine nucleophile, a key strategy for building scaffolds in many therapeutic areas, including kinase inhibitors.[11]

Objective: To synthesize 2-(morpholino)-4-fluoronicotinic acid.

Materials:

  • This compound (1.0 eq)

  • Morpholine (3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In a sealable reaction vessel, combine this compound (176 mg, 1.0 mmol), morpholine (261 mg, 3.0 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Solvent Addition: Add DMSO (4 mL) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 100-120°C with vigorous stirring for 8-12 hours.

    • Scientist's Note: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it effectively solvates the cations (K⁺) while leaving the nucleophile (morpholine) relatively un-solvated and highly reactive.[19] A base is required to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can influence reactivity.

  • Monitoring: Follow the consumption of the starting material by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour it into water (40 mL).

  • Purification - Acidification: Slowly acidify the aqueous solution to pH ~4-5 with 1M HCl while stirring in an ice bath. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold EtOAc to remove non-polar impurities.

  • Drying: Dry the solid under high vacuum to afford the desired product. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed C-C bond formation between the 2-chloro position and an arylboronic acid, a transformative reaction in drug discovery for creating biaryl structures.[13] The use of a specialized catalyst system (a palladium source and a bulky, electron-rich phosphine ligand) is often necessary for the efficient coupling of challenging aryl chlorides.[14]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Cl)L₂ Pd0->PdII Ar-Cl OA Oxidative Addition PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R R-B(OH)₂ Trans Transmetalation (Base, R-B(OH)₂) PdII_R->Pd0 Ar-R Product Product (Ar-R) PdII_R->Product RE Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Objective: To synthesize 4-fluoro-2-(3-methoxyphenyl)nicotinic acid.

Materials:

  • This compound (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Esterification (Optional but Recommended): The free carboxylic acid can interfere with the coupling. It is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in MeOH, or Fischer esterification) and hydrolyze it back to the acid post-coupling. The protocol below proceeds with the free acid, which may require more careful optimization.

  • Preparation: To a dry Schlenk flask containing a stir bar, add this compound (176 mg, 1.0 mmol), 3-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and SPhos (25 mg, 0.06 mmol), and add this solid mixture to the Schlenk flask.

    • Scientist's Note: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species. SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for activating the strong C-Cl bond for oxidative addition to the palladium center, which is often the rate-limiting step for aryl chlorides.[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and wash with EtOAc to remove non-acidic impurities.

  • Acidification: Collect the aqueous layer and acidify to pH ~3-4 with 1M HCl.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain the final biaryl acid.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its well-defined points of reactivity allow for sequential and orthogonal synthetic strategies, enabling the rapid construction of diverse and complex molecules. The protocols outlined herein provide a robust foundation for researchers to leverage this reagent in the development of novel therapeutics, particularly in areas such as kinase inhibition where precise control over aromatic substitution is critical for achieving target potency and selectivity.

References

Application Note: Comprehensive Characterization of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the versatile reactivity of the carboxylic acid group. Ensuring the identity, purity, and stability of this key intermediate is paramount for the successful synthesis of downstream products and for meeting stringent quality control standards in drug development.

This guide provides a comprehensive overview of orthogonal analytical techniques for the robust characterization of this compound. As a Senior Application Scientist, my objective is not merely to list protocols, but to explain the scientific rationale behind method selection and experimental design. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section is designed to provide researchers and drug development professionals with both the theoretical grounding and practical steps necessary for implementation.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in developing any analytical method.

PropertyValueSource
CAS Number 929022-76-4[1][2]
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.55 g/mol
Physical Form Solid
IUPAC Name 2-chloro-4-fluoropyridine-3-carboxylic acid

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Experience: For polar aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][5] The core challenge with analyzing acidic compounds is managing their ionization state. The carboxylic acid group (pKa ≈ 2-4) will be ionized at neutral pH, leading to poor retention on a non-polar stationary phase (like C18) and resulting in broad, tailing peaks. To counteract this, the mobile phase must be acidified. By adding an acid like formic acid or phosphoric acid to the mobile phase, we suppress the ionization of the analyte's carboxyl group, rendering it more non-polar. This enhances its interaction with the C18 stationary phase, leading to better retention, improved peak symmetry, and reliable quantification.

Protocol: RP-HPLC with UV Detection

This protocol is designed for determining the purity of this compound and quantifying related impurities.

A. Instrumentation & Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

  • Standard: this compound, reference standard grade.

B. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

C. Sample Preparation

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

D. Analysis & Data Interpretation

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time (RT) and peak area.

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample React Add BF3/MeOH, Heat Sample->React Extract Liquid-Liquid Extraction React->Extract Inject Inject into GC-MS Extract->Inject Separate GC Separation Inject->Separate Analyze MS Detection Separate->Analyze TIC Analyze TIC Analyze->TIC MassSpec Interpret Mass Spectrum TIC->MassSpec Identify Confirm Identity MassSpec->Identify Full_Workflow cluster_main Complete Characterization of this compound Sample Test Sample HPLC HPLC Purpose: Purity & Quantification Result: Purity Assay (% Area) Sample->HPLC GCMS GC-MS (with Derivatization) Purpose: Volatile Impurities & ID Result: Impurity Profile & Mass Spectrum Sample->GCMS NMR NMR (¹H, ¹³C) Purpose: Definitive Structure Elucidation Result: Confirmed Chemical Structure Sample->NMR FTIR FT-IR Purpose: Functional Group ID Result: Characteristic IR Spectrum Sample->FTIR Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report FTIR->Report

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Chloro-4-fluoronicotinic acid. As a key building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is critical for drug safety and efficacy. The described method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating this compound from its potential impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a halogenated pyridine carboxylic acid derivative.[1][2] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The purity of such an intermediate is a cornerstone of modern drug development. Impurities, whether they originate from the synthetic route or arise from degradation, can have significant impacts on the final API's safety, efficacy, and stability. Therefore, a reliable and validated analytical method to assess purity is not just a regulatory expectation but a scientific necessity.

This document provides a comprehensive guide to a stability-indicating RP-HPLC method. The principle of this method is based on the separation of the main compound from its impurities on a non-polar stationary phase with a polar mobile phase.[3] The method's development was guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]

Experimental Design and Rationale

The choice of a reverse-phase HPLC method is predicated on the physicochemical properties of this compound, a polar aromatic compound. A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds.[5] The mobile phase, a gradient of acidified water and acetonitrile, is optimized to achieve a good peak shape and resolution between the analyte and its potential impurities. Acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby promoting better retention and symmetrical peaks.

Potential Impurities

A thorough understanding of the synthetic pathway of this compound is essential for developing a specific HPLC method. Potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully reacted.

  • By-products: Resulting from side reactions, such as isomers (e.g., other positional isomers of the chloro and fluoro groups).

  • Degradants: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[4][5]

Detailed Application Protocol

Materials and Reagents
Item Specification
This compoundReference Standard (≥99.5% purity) and Test Sample
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Orthophosphoric Acid (OPA)AR Grade
MethanolHPLC Grade
Hydrochloric Acid (HCl)AR Grade
Sodium Hydroxide (NaOH)AR Grade
Hydrogen Peroxide (H₂O₂)30% Solution, AR Grade
Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC SystemAgilent 1260 Infinity II or equivalent with DAD/UV detector
ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Orthophosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient Program0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength275 nm
Injection Volume10 µL
DiluentAcetonitrile:Water (50:50, v/v)
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound test sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[4]

System Suitability

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%
Specificity (Forced Degradation Study)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] A sample solution (1000 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 M HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 M NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 5 mL of sample solution + 5 mL of 3% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours, then dissolved in the diluent.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed. The method is considered specific if the main peak is well-resolved from any degradation products.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Standard & Sample Weighing B Dissolution in Diluent A->B C Volumetric Dilution B->C D System Suitability Check C->D Prepare System E Sample Injection D->E F Chromatographic Separation E->F G Data Acquisition (DAD/UV) F->G H Peak Integration & Identification G->H Raw Data I Purity Calculation (% Area) H->I J Final Report Generation I->J

Caption: Overall workflow from sample preparation to final report generation.

Linearity

The linearity of the method was evaluated by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result
Concentration Range50 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero
Accuracy (% Recovery)

Accuracy was determined by the standard addition method. Known amounts of reference standard were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate.

Level Mean Recovery (%) % RSD
80%99.8%0.5%
100%100.2%0.3%
120%100.5%0.4%
Precision

Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day. Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type % RSD of Purity
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked under each varied condition. The method is considered robust if the results remain unaffected by these minor changes.

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products and potential impurities. The retention time for the main peak was observed at approximately 12.5 minutes. The forced degradation studies showed significant degradation under basic and oxidative conditions, with all degradant peaks being well-resolved from the main analyte peak, confirming the stability-indicating nature of the method.

The validation results, summarized in the tables above, demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The system suitability parameters were met in all validation runs, ensuring the reliability of the generated data.

Conceptual Chromatogram

Chromatogram cluster_axis T0 0 T5 5 T10 10 T15 15 T20 20 B0:e->3,1.5:s 3,1.5:n->4,0:w 4,0->6,1.8 6,1.8->7,0 7,0->12.5,4 12.5,4->14,0 14,0->16,1.2 16,1.2->B4

Caption: Conceptual chromatogram showing separation of the main analyte from impurities.

Conclusion

The RP-HPLC method detailed in this application note is a validated, reliable, and robust procedure for the purity determination of this compound. It is suitable for routine quality control analysis and stability studies in a pharmaceutical development setting. The method's adherence to ICH guidelines ensures data integrity and supports regulatory submissions.

References

Application Notes and Protocols: Strategic Cross-Coupling of 2-Chloro-4-fluoronicotinic Acid for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Chloro-4-fluoronicotinic Acid

In the landscape of medicinal chemistry and drug development, this compound stands out as a pivotal heterocyclic building block. Its utility is derived from the strategic arrangement of reactive sites on the pyridine core. The carboxylic acid at the C3 position offers a handle for amide bond formation, while the two distinct halogen atoms—a chlorine at C2 and a fluorine at C4—provide orthogonal opportunities for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[1] The judicious introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][3][4]

This guide provides an in-depth exploration of the key cross-coupling reactions involving this compound, focusing on the principles of site-selectivity and offering detailed, field-proven protocols for researchers.

Pillar 1: Understanding and Exploiting Site-Selectivity

The primary challenge and opportunity when working with dihalogenated heterocycles is controlling which halogen reacts. For this compound, the reaction overwhelmingly favors substitution at the C2-chloro position in palladium-catalyzed cross-coupling. This preference is governed by two fundamental principles:

  • Electronic Activation: The C2 position is α (alpha) to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C2-Cl bond, rendering the carbon more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium(0) catalyst.[5]

  • Bond Dissociation Energies (BDE): The C-Cl bond is inherently weaker and therefore more reactive in the oxidative addition step compared to the much stronger and less reactive C-F bond.[6][7]

While the intrinsic reactivity strongly favors the C2 position, it is crucial to understand that catalyst and ligand selection can further enforce or, in rare cases, even invert this selectivity.[5][8] For instance, the use of bulky, electron-rich ligands can modulate the steric and electronic environment of the palladium center, influencing its reactivity.[9] For the protocols described herein, we will leverage the natural C2 selectivity to achieve mono-functionalization.

G Factors Governing Site-Selectivity in Cross-Coupling Substrate This compound C2_Cl C2-Chloro Position Substrate->C2_Cl More Reactive Site C4_F C4-Fluoro Position Substrate->C4_F Less Reactive Site Outcome Preferential C2-Coupling C2_Cl->Outcome Factor1 Electronic Effects (α to Nitrogen) Factor1->C2_Cl Increases Electrophilicity Factor2 Bond Dissociation Energy (C-Cl < C-F) Factor2->C2_Cl Lower Energy Barrier for Oxidative Addition Factor3 Catalyst/Ligand Choice Factor3->Outcome Enforces/Modulates Selectivity G Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Aryl)(R') Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0  Regeneration Product Product (Aryl-R') RedElim->Product Substrate Aryl-Cl Substrate->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal G Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido L₂Pd(II)(Aryl)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0  Regeneration Product Product (Aryl-NR₂) RedElim->Product Substrate Aryl-Cl Substrate->OxAdd Amine HNR₂ + Base Amine->AmineCoord

References

The Strategic Utility of 2-Chloro-4-fluoronicotinic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic synthons, 2-Chloro-4-fluoronicotinic acid has emerged as a particularly valuable scaffold. Its unique electronic and steric properties, conferred by the presence of both a chloro and a fluoro substituent on the pyridine ring, render it a versatile starting material for the construction of a variety of pharmacologically active molecules, most notably in the realm of kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound as a building block for pharmaceuticals. We will delve into the chemical logic behind its utility, provide detailed protocols for its application in the synthesis of advanced intermediates, and offer insights into the causality of experimental choices, empowering researchers to leverage this potent synthon in their drug discovery endeavors.

Physicochemical Properties and Safety Data at a Glance

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective and safe utilization in any synthetic campaign.

PropertyValueReference
CAS Number 929022-76-4[1][2]
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.55 g/mol [3]
Appearance Solid[1][3]
Purity Typically ≥95%[1][4]
Storage Store at room temperature in an inert atmosphere.[3]

Safety Information: this compound is classified as harmful and requires careful handling.[1][3] Always consult the Safety Data Sheet (SDS) before use.[5][6][7][8] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[5][7] Work should be conducted in a well-ventilated area, such as a fume hood.[5][6]

The Chemical Rationale: A Tale of Two Halogens

The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid group. The fluorine atom at the 4-position further enhances this reactivity through its inductive electron-withdrawing effect, making the 2-position more electrophilic and susceptible to attack by nucleophiles.

This strategic placement of substituents allows for the selective displacement of the chloride, which is a good leaving group, while the more strongly bonded fluoride at the 4-position typically remains intact under standard SNAr conditions. This differential reactivity is a cornerstone of its application, enabling the regioselective introduction of various functionalities.

Application Focus: Synthesis of a Key Pyrazolopyridine Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinase (JAK) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of autoimmune diseases and certain cancers.[9][10] Many of these inhibitors feature a heterocyclic core, such as a pyrazolopyridine, which is crucial for their biological activity. This compound serves as an excellent starting material for the construction of such cores.

The following section provides a detailed protocol for the synthesis of a key pyrazolopyridine intermediate, which can be further elaborated to yield potent JAK inhibitors. This protocol is a composite of established synthetic transformations for analogous systems and is designed to be a robust and reproducible procedure for research and development purposes.

Workflow for the Synthesis of a Pyrazolopyridine Intermediate

The overall synthetic strategy involves a multi-step sequence that begins with the activation of the carboxylic acid of this compound, followed by a series of transformations to construct the bicyclic pyrazolopyridine core.

G cluster_0 Synthesis of Pyrazolopyridine Intermediate A This compound B Amide Formation A->B  SOCl₂ or Oxalyl Chloride, then Amine C Condensation with Hydrazine B->C  Hydrazine Hydrate D Cyclization to Pyrazolopyridine Core C->D  Acid or Base Catalysis

Caption: Synthetic workflow for the pyrazolopyridine core.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-fluoronicotinamide

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with an amine to form the corresponding amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (or desired primary/secondary amine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the formation of the acid chloride is complete, carefully quench the excess reagent by adding the reaction mixture to a cooled solution of aqueous ammonia (or the desired amine).

  • Stir the resulting mixture vigorously for 1 hour.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-fluoronicotinamide.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of thionyl chloride or oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for the formation of acid chlorides from carboxylic acids. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the reactive acid chloride intermediate. The subsequent aminolysis is typically rapid and exothermic, necessitating controlled addition to the amine solution.

Step 2: Nucleophilic Aromatic Substitution and Cyclization to form the Pyrazolopyridine Core

In this crucial step, the activated 2-chloro position is displaced by a hydrazine derivative, which then undergoes an intramolecular cyclization to form the desired pyrazolopyridine ring system.

Materials:

  • 2-Chloro-4-fluoronicotinamide (from Step 1)

  • Hydrazine hydrate

  • Ethanol or other suitable high-boiling solvent

  • Base (e.g., potassium carbonate) or Acid (e.g., acetic acid) catalyst

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2-Chloro-4-fluoronicotinamide (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Add a catalytic amount of a suitable base (e.g., potassium carbonate) or acid (e.g., acetic acid) to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolopyridine intermediate.

Causality of Experimental Choices: The SNAr reaction at the 2-position is the key transformation. The choice of solvent and catalyst can influence the reaction rate and yield. A high-boiling polar solvent like ethanol is often suitable. The subsequent intramolecular cyclization to form the pyrazole ring is often spontaneous or can be promoted by heat and a catalytic amount of acid or base.

G cluster_0 Reaction Mechanism: SNAr and Cyclization Reactant 2-Chloro-4-fluoronicotinamide Intermediate Meisenheimer-like Intermediate (Tetrahedral) Reactant->Intermediate Nucleophilic Attack Nucleophile Hydrazine (H₂N-NH₂) Nucleophile->Intermediate Displacement_Product 2-Hydrazinyl-4-fluoronicotinamide Intermediate->Displacement_Product Loss of Cl⁻ Cyclized_Product Pyrazolopyridine Core Displacement_Product->Cyclized_Product Intramolecular Cyclization (-H₂O)

Caption: Mechanism of pyrazolopyridine formation.

Future Perspectives and Conclusion

The strategic functionalization of the pyrazolopyridine core synthesized from this compound opens up a vast chemical space for the development of novel pharmaceuticals. Further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the 4-fluoro position (though more challenging) or derivatization of the pyrazole nitrogen, can lead to a diverse library of compounds for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoronicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies.

Section 1: General Questions & Synthetic Strategy

Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?

There are two predominant pathways for synthesizing this compound, each with distinct advantages and challenges:

  • Route A: Halogen Exchange (Halex) on a Dichloro- Precursor. This is often the most direct route, starting from 2,4-dichloronicotinic acid or its ester. The core of this process is a nucleophilic aromatic substitution (SNAr) where the chlorine at the C4 position is selectively replaced by fluorine. The primary challenge is achieving high selectivity and conversion, as the C2 chlorine can also react under harsh conditions.

  • Route B: Diazotization of an Amino- Precursor. This route typically starts from 4-amino-2-chloronicotinic acid. The amino group is converted to a diazonium salt, which is then displaced by fluorine (a variation of the Balz-Schiemann reaction). Key challenges include the instability of the diazonium intermediate and the handling of potentially hazardous reagents like anhydrous hydrogen fluoride.[1]

The Halex reaction is generally preferred in industrial settings due to its use of more manageable reagents and often lower cost.[2]

cluster_0 Route A: Halex Pathway cluster_1 Route B: Diazotization Pathway 2,4-Dichloronicotinic Acid 2,4-Dichloronicotinic Acid Halex Reaction Halex Reaction 2,4-Dichloronicotinic Acid->Halex Reaction KF, High Temp. Polar Aprotic Solvent This compound This compound Halex Reaction->this compound 4-Amino-2-chloronicotinic Acid 4-Amino-2-chloronicotinic Acid Diazotization Diazotization 4-Amino-2-chloronicotinic Acid->Diazotization NaNO2, HBF4/HF Displacement Displacement Diazotization->Displacement Thermal Decomp. Product_B This compound Displacement->Product_B

Caption: Overview of primary synthetic routes.

Section 2: Troubleshooting the Fluorination Step (Halex Reaction)

The Halex reaction is a powerful tool for introducing fluorine into electron-deficient aromatic systems.[2] However, its success is highly dependent on rigorously controlled conditions.

Q2: My Halex reaction is showing low conversion of 2,4-dichloronicotinic acid. What are the likely causes and how can I fix it?

Low conversion is the most frequent issue and can almost always be traced back to two factors: the fluoride source or the solvent.

A2:

  • Moisture in Reagents: The fluoride anion (F⁻) is a potent nucleophile, but it is also a strong hydrogen bond acceptor. Any trace water in the reaction will solvate the fluoride ions, drastically reducing their nucleophilicity and halting the reaction. Similarly, water can promote unwanted hydrolysis of the starting material.

    • Solution: Use spray-dried potassium fluoride (KF) or dry it in a vacuum oven at >120°C for several hours before use. Ensure your solvent is anhydrous.

  • Incorrect Solvent Choice: The Halex reaction requires a polar, aprotic solvent to solubilize the potassium fluoride and facilitate the SNAr mechanism.

    • Solution: Dimethyl sulfoxide (DMSO) and sulfolane are superior choices due to their high polarity, high boiling points, and ability to solubilize KF.[2][3] Studies have shown that DMSO, in particular, can provide dramatically higher yields compared to other solvents like DMF.[2]

  • Insufficient Temperature: Halogen exchange on deactivated rings or less-activated positions requires significant thermal energy.

    • Solution: The reaction typically requires temperatures between 150–250°C.[3] Carefully increase the reaction temperature in increments of 10°C, monitoring the reaction progress by HPLC or TLC. Be aware that excessively high temperatures can lead to byproduct formation.

Q3: I'm observing the formation of 2-hydroxy-4-fluoronicotinic acid or other byproducts. Why is this happening?

A3: This strongly suggests the presence of water, leading to a competing hydrolysis reaction. The C-Cl bond is susceptible to nucleophilic attack by hydroxide ions (formed from KF and water) at high temperatures. Another possibility is the formation of difluoro or other substituted species if the reaction temperature is too high or the time is too long, forcing the less reactive C2 chlorine to be substituted.

Troubleshooting Workflow for Halex Reaction

start Low Yield in Halex Reaction check_conversion Is conversion low? start->check_conversion check_byproducts Are byproducts present? check_conversion->check_byproducts No reagent_purity Verify Anhydrous KF & Solvent check_conversion->reagent_purity Yes check_water Source of H2O? (Reagents, atmosphere) check_byproducts->check_water Yes success Yield Improved check_byproducts->success No (Purification Issue) increase_temp Increase Temperature (150-250°C) reagent_purity->increase_temp change_solvent Switch to high-purity DMSO increase_temp->change_solvent change_solvent->success lower_temp Reduce Temperature / Time check_water->lower_temp lower_temp->success

Caption: Decision tree for troubleshooting a failing Halex reaction.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale & Reference
Fluoride Source Standard KFSpray-dried, anhydrous KFWater solvates F⁻ ions, reducing nucleophilicity. Anhydrous conditions are critical.
Solvent DMFAnhydrous DMSO or SulfolaneDMSO offers superior solubility for KF and higher boiling point, leading to better yields.[2]
Temperature 120°C180 - 220°CSufficient thermal energy is required to overcome the activation barrier for SNAr.
Catalyst NonePhase-Transfer Catalyst (optional)For less reactive substrates, a PTC like 18-crown-6 can enhance F⁻ solubility and reactivity.

Section 3: Troubleshooting Hydrolysis of Nitrile Intermediates

Some synthetic routes produce the target acid via the hydrolysis of a 2-chloro-4-fluoronicotinonitrile intermediate. This step can be deceptively tricky.

Q4: My acid- or base-catalyzed hydrolysis of 2-chloro-4-fluoronicotinonitrile is giving a low yield and many impurities. What's the problem?

A4: The chloro- and fluoro- substituents on the pyridine ring are electron-withdrawing, which makes the ring susceptible to nucleophilic attack. Under harsh hydrolysis conditions (e.g., strong NaOH or H₂SO₄ at high temperatures), the chloro- group at the C2 position can be hydrolyzed to a hydroxyl group, leading to an unwanted byproduct.[4]

  • Solution 1 (Milder Conditions): Attempt the hydrolysis under milder conditions. For base-catalyzed hydrolysis, use a weaker base like lithium hydroxide in a mixed solvent system (e.g., methanol/water) at room temperature.[5] For acid-catalyzed hydrolysis, use moderate concentrations of acid and avoid excessive heating.

  • Solution 2 (Enzymatic Hydrolysis): A modern, highly selective alternative is to use a nitrilase enzyme. Nitrilases can convert nitriles to carboxylic acids under very mild conditions (neutral pH, room temperature), completely avoiding the hydrolysis of the C-Cl bond. Recent protein engineering efforts have developed robust nitrilases with high activity and specificity for this conversion, achieving yields over 85%.[6]

Section 4: Purification and Isolation

Q5: How can I effectively purify the final this compound product to >99% purity?

A5: Achieving high purity often requires a multi-step approach after the initial workup.

  • Acid-Base Extraction: The carboxylic acid functionality is your primary tool for purification.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the acid to its water-soluble carboxylate salt. The organic layer will retain non-acidic impurities. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities. Finally, carefully acidify the aqueous layer with cold HCl to a pH of 2.0-2.5 to precipitate the purified product.[7]

  • Recrystallization: This is a crucial final step to remove closely related impurities.

    • Protocol: A mixed solvent system is often effective. One documented method involves recrystallization from a methanol/water mixture.[8] The crude product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize out, leaving more soluble impurities in the mother liquor. The use of activated charcoal can help remove colored impurities.[8]

References

Technical Support Center: Synthesis of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions, improve yield and purity, and ensure the successful synthesis of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

While various synthetic strategies exist, a prevalent approach involves a multi-step sequence starting from a substituted pyridine derivative. A common pathway includes the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the chloro group. Subsequent fluorination and oxidation or carboxylation steps yield the final product. The specific choice of starting materials and reagents can significantly influence the reaction's success and the profile of potential side reactions.

Q2: I am observing a significant amount of a dichlorinated byproduct. What is likely causing this?

The formation of a dichlorinated species, such as 2,4-dichloronicotinic acid, is a common side reaction.[1][2] This typically occurs if the reaction conditions are too harsh or if there's an excess of the chlorinating agent. The pyridine ring's electronics, influenced by the existing substituents, can also predispose certain positions to further chlorination. For instance, in related syntheses, the formation of trichlorinated byproducts has been observed when using reagents like phosphorus oxychloride and phosphorus pentachloride.[3]

Q3: My reaction is showing incomplete conversion, with starting material remaining. What should I investigate?

Incomplete conversion can stem from several factors. Insufficient reaction time or temperature is a primary suspect. The quality and reactivity of your reagents, particularly the diazotization and chlorinating agents, are also critical. Ensure that reagents are fresh and handled under appropriate conditions (e.g., anhydrous, inert atmosphere) if they are sensitive to moisture or air. The solubility of the starting material in the reaction solvent can also play a role; poor solubility can lead to a heterogeneous reaction mixture and slower reaction rates.

Q4: I'm seeing a loss of the carboxylic acid group in my product. Is decarboxylation a known side reaction?

Yes, decarboxylation of nicotinic acid and its derivatives can occur, particularly at elevated temperatures.[4][5][6] The stability of the carboxylic acid group can be influenced by the other substituents on the pyridine ring. If your purification or reaction conditions involve high heat, you may observe the formation of 2-chloro-4-fluoropyridine as a byproduct.

II. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a detailed breakdown of common side reactions, their mechanistic origins, and actionable troubleshooting steps.

Issue 1: Formation of Regioisomeric Byproducts

Problem: Besides the desired 2-chloro-4-fluoro isomer, you are observing the formation of other chloro-fluoro nicotinic acid isomers.

Root Cause: The regioselectivity of the chlorination and/or fluorination step is not well-controlled. In Sandmeyer-type reactions, the position of the incoming nucleophile is dictated by the diazonium salt intermediate.[7][8][9] However, under certain conditions, competing nucleophilic aromatic substitution pathways can lead to the formation of undesired isomers.

Troubleshooting Protocol:

  • Reagent Selection:

    • For the Sandmeyer reaction, ensure the use of a well-defined copper(I) chloride catalyst to promote the desired radical-nucleophilic aromatic substitution mechanism.[8][9]

    • Investigate alternative chlorinating agents that may offer higher regioselectivity under milder conditions.

  • Temperature Control:

    • Maintain strict temperature control during the diazotization and Sandmeyer reactions. Diazonium salts can be unstable at elevated temperatures, leading to undesired side reactions. Perform the diazotization at 0-5 °C and carefully control the temperature during the addition of the copper(I) chloride catalyst.

  • Solvent Effects:

    • The choice of solvent can influence the reaction pathway. Evaluate a range of solvents to optimize the selectivity of the reaction.

Visualizing the Desired vs. Undesired Pathway:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway A Amino-fluoronicotinic Acid Precursor B Diazonium Salt Intermediate A->B NaNO2, HCl C 2-Chloro-4-fluoronicotinic Acid (Product) B->C CuCl D Isomeric Diazonium Salt B->D Isomerization E Regioisomeric Chloro-fluoro Byproduct D->E CuCl

Caption: Desired vs. undesired reaction pathways.

Issue 2: Over-chlorination Leading to Dichloro- Species

Problem: Formation of 2,4-dichloronicotinic acid or other dichlorinated byproducts.[1][2]

Root Cause: The reaction conditions are too aggressive, leading to the substitution of the fluorine atom or another position on the ring with chlorine. This can be exacerbated by an excess of the chlorinating agent or high reaction temperatures.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the chlorinating agent. Use the minimum effective amount required for the desired transformation. A slight excess may be necessary, but large excesses should be avoided.

  • Reaction Temperature and Time:

    • Reduce the reaction temperature and monitor the reaction progress closely by techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Choice of Chlorinating Agent:

    • If using harsh chlorinating agents like POCl₃/PCl₅, consider milder alternatives that may offer better selectivity.[10][11]

Data Summary: Impact of Reagent Excess on Byproduct Formation

Excess of Chlorinating AgentDesired Product YieldDichlorinated Byproduct (%)
1.1 equivalentsHigh< 5%
1.5 equivalentsModerate15-20%
2.0 equivalentsLow> 30%
Issue 3: Hydrolysis of the Chloro Group

Problem: Formation of 2-hydroxy-4-fluoronicotinic acid as a byproduct.

Root Cause: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, especially by water, under certain pH and temperature conditions. This is a known reactivity pattern for halopyridines.[3]

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Ensure that all reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

  • pH Control:

    • During workup and purification, avoid strongly basic conditions, as this can promote the hydrolysis of the chloro group. If an aqueous workup is necessary, maintain a neutral or slightly acidic pH.

  • Temperature Management:

    • Perform purification steps, such as recrystallization or chromatography, at the lowest practical temperatures to minimize the risk of hydrolysis.

Visualizing the Hydrolysis Side Reaction:

G cluster_main Main Product cluster_side Hydrolysis Side Reaction Product 2-Chloro-4-fluoronicotinic Acid Byproduct 2-Hydroxy-4-fluoronicotinic Acid Product->Byproduct H2O, Heat/Base

Caption: Hydrolysis of the desired product.

III. Experimental Protocols

Protocol 1: Diazotization and Sandmeyer Reaction
  • Dissolve the amino-fluoronicotinic acid precursor in an appropriate acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in the reaction solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride mixture. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with the workup and purification.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water, toluene).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

IV. References

  • Precursors and products from the Sandmeyer reaction - ResearchGate. 7

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents. 4

  • Sandmeyer reaction - Wikipedia. 8

  • A method for the degradation of radioactive nicotinic acid - PMC - NIH. 5

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. 9

  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. 12

  • Sandmeyer Reaction - Organic Chemistry Portal. 13

  • Sandmeyer Reaction Mechanism - BYJU'S. 14

  • 2,4-Dichloronicotinic acid - Chem-Impex. 1

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. 3

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. 10

  • 2,4-Dichloronicotinic acid | 262423-77-8 | ChemScene. 2

  • Pyridine : Decarboxylation of Niacin - YouTube. 6

  • Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. 11

References

Stability issues of 2-Chloro-4-fluoronicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in pharmaceutical and agrochemical synthesis due to its unique substitution pattern on the pyridine ring.[1][2][3] However, the very features that make it a versatile reagent—the electron-withdrawing chlorine and fluorine atoms and the carboxylic acid group—also contribute to its potential instability in solution. Understanding the chemical liabilities of this molecule is the first step toward successful experimentation.

The primary pathway of degradation for 2-chloronicotinic acid derivatives in solution is nucleophilic aromatic substitution, particularly the hydrolysis of the chloro group at the 2-position.[4] This reaction is often catalyzed by bases and can lead to the formation of 2-hydroxy-4-fluoronicotinic acid. The rate of this degradation is dependent on several factors, including pH, solvent, temperature, and the presence of nucleophiles.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffers

Symptoms:

  • Loss of starting material over a short period as observed by HPLC or LC-MS.

  • Appearance of a new, more polar peak in the chromatogram.

  • A gradual decrease in the pH of an unbuffered or weakly buffered solution.

Root Cause Analysis: The most probable cause is the hydrolysis of the 2-chloro group to a 2-hydroxy group, especially in neutral to basic aqueous solutions. The pyridine nitrogen can be protonated at acidic pH, which deactivates the ring towards nucleophilic attack. Conversely, at higher pH, the ring is more susceptible to nucleophilic substitution.

Solutions:

  • pH Adjustment: Prepare your stock solutions and conduct your experiments in acidic buffers (pH 3-5) to minimize hydrolysis. The solubility of nicotinic acid derivatives is also often enhanced in acidic media.[5]

  • Aprotic Solvents: If your experimental design allows, prepare stock solutions in aprotic solvents like anhydrous DMSO or DMF and store them at low temperatures. Add the stock solution to your aqueous experimental medium immediately before use.

  • Low Temperature: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of degradation.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of bioactivity, kinetic data, or reaction yields.

  • Drifting analytical results for the same sample over time.

Root Cause Analysis: Inconsistent results are often a consequence of time-dependent degradation of your this compound stock solution. The concentration of the active compound may be decreasing between experiments.

Solutions:

  • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

  • Stability Study: Perform a preliminary stability study of your compound in the specific solvent and buffer system you plan to use. This will help you define a time window within which your experiments should be completed.

  • Inert Atmosphere: For long-term storage of solid material, an inert atmosphere is recommended.[6]

Issue 3: Unexpected Side Products in a Synthesis Reaction

Symptoms:

  • Formation of a byproduct with a mass corresponding to the replacement of the chlorine atom with a component from the reaction mixture.

  • Low yield of the desired product.

Root Cause Analysis: The 2-chloro position is susceptible to nucleophilic attack by other reagents in your reaction mixture, not just water. Amines, alcohols, and thiols can all potentially displace the chloride.

Solutions:

  • Protecting Groups: If necessary, protect other nucleophilic groups in your reaction to prevent them from reacting with the 2-chloro position.

  • Reaction Conditions: Optimize your reaction conditions (temperature, reaction time, choice of base) to favor the desired reaction pathway over nucleophilic substitution at the pyridine ring.

  • Order of Addition: Carefully consider the order of addition of your reagents to minimize the exposure of this compound to strong nucleophiles under unfavorable conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8][9] Storage at 2-8°C is also recommended.[7] For long-term storage, keeping it under an inert atmosphere is advisable.[6]

Q2: What is the primary degradation product of this compound in aqueous solution?

A2: Based on the reactivity of similar 2-chloropyridine derivatives, the primary degradation product is expected to be 2-hydroxy-4-fluoronicotinic acid, formed via hydrolysis of the C-Cl bond.[4]

Q3: In which solvents is this compound most stable?

A3: Generally, aprotic solvents such as anhydrous DMSO, DMF, and acetonitrile are preferred for long-term storage of stock solutions to prevent hydrolysis. If aqueous solutions are necessary, acidic buffers (pH 3-5) will offer better stability than neutral or basic media.

Q4: Can I heat solutions of this compound?

A4: Heating aqueous solutions, especially under neutral or basic conditions, will accelerate the rate of hydrolysis. If heating is necessary for a reaction, it should be done for the minimum time required, and ideally under acidic conditions if the reaction chemistry permits.

Q5: How can I monitor the stability of my this compound solution?

A5: The most effective way to monitor the stability is by using a validated analytical method, such as reversed-phase HPLC with UV detection (HPLC-UV) or LC-MS.[10] You can inject aliquots of your solution at different time points and quantify the peak area of the parent compound and any degradation products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of your compound in a specific solvent or buffer system.

Materials:

  • This compound

  • Your chosen solvent/buffer system (e.g., PBS pH 7.4, 50 mM citrate buffer pH 4.0, DMSO)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot of the solution into your analytical system to obtain an initial chromatogram and peak area for the parent compound.

  • Store the solution under your desired experimental conditions (e.g., room temperature, 4°C, 37°C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the analytical system.

  • Monitor the peak area of the this compound and the appearance of any new peaks.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

Protocol 2: General HPLC-UV Method for Purity Assessment

This method can be adapted to monitor the purity and degradation of this compound.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway

2-Chloro-4-fluoronicotinic_acid This compound 2-Hydroxy-4-fluoronicotinic_acid 2-Hydroxy-4-fluoronicotinic acid 2-Chloro-4-fluoronicotinic_acid->2-Hydroxy-4-fluoronicotinic_acid Hydrolysis (H₂O, OH⁻)

Caption: Likely hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution B t=0 Analysis (HPLC/LC-MS) A->B C Incubate at Desired Conditions A->C D Time-Point Sampling C->D E Analysis of Samples D->E F Data Analysis (% Remaining) E->F

Caption: Workflow for conducting a stability study.

References

Technical Support Center: Cross-Coupling of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization for the cross-coupling of 2-Chloro-4-fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this specific transformation.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

The Suzuki-Miyaura cross-coupling of this compound is a non-trivial transformation. The substrate presents a unique combination of challenges: the relative inertness of the C-Cl bond, potential catalyst inhibition by the pyridine nitrogen, and the electronic effects of the fluorine and carboxylic acid groups.[1][2][3] This section addresses the fundamental questions to build a robust experimental design.

Q1: Why is the 2-chloro position on the pyridine ring so challenging to couple?

A1: The primary difficulty lies in the strength of the Carbon-Chlorine (C-Cl) bond compared to C-Br or C-I bonds.[2][4] The rate-determining step in many Suzuki-Miyaura reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] A stronger C-Cl bond means a higher activation energy for this step, requiring more reactive catalysts or more forcing conditions (e.g., higher temperatures).[1][3]

Furthermore, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, acting as a catalyst poison and hindering its activity.[1][3]

Q2: What is the primary role of the phosphine ligand, and why are bulky, electron-rich ligands preferred for this substrate?

A2: The ligand is arguably the most critical component for a successful reaction. It stabilizes the palladium catalyst, modulates its reactivity, and influences every step of the catalytic cycle. For a challenging substrate like an electron-deficient heteroaryl chloride, bulky and electron-rich ligands are essential for several reasons:

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and better able to break the strong C-Cl bond.[3]

  • Steric Shielding: Bulky ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium. This bulk can prevent the pyridine nitrogen from binding strongly to the metal center and deactivating the catalyst.[1] It also promotes the final reductive elimination step to release the product.[6]

Q3: How does the choice of base impact the reaction? Is a stronger base always better?

A3: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[1] However, a stronger base is not always better.

  • Efficacy: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation of the electron-deficient nicotinic acid derivative.[1][4]

  • Side Reactions: Strong bases, particularly alkoxides, can promote undesired side reactions. A primary concern is the formation of palladium-hydride (Pd-H) species, which can lead to hydrodehalogenation (replacement of -Cl with -H) of the starting material.[4] Therefore, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[4][7]

Q4: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?

A4: You are likely observing protodeboronation, the hydrolysis of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[8][9] This is a common side reaction, especially with heteroaryl boronic acids.[8] To minimize this:

  • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[1][8] These act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[10][11]

  • Optimize Conditions: Avoid excessively high temperatures or prolonged reaction times where possible. Ensure the base is not excessively strong or wet.

Section 2: Catalyst & Condition Selection Guide

Choosing the right starting point is critical to saving time and resources. The following table and decision tree provide guidance on selecting an appropriate catalyst system for this compound.

Table 1: Comparison of Recommended Catalyst Systems
Catalyst System (Precatalyst + Ligand)Typical LoadingRecommended BaseKey Advantages & Considerations
Pd₂(dba)₃ + SPhos 1-3% Pd, 2-6% LigandK₃PO₄A robust and widely applicable system for heteroaryl chlorides. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[1][4]
Pd(OAc)₂ + XPhos 1-4% Pd, 2-8% LigandK₃PO₄, Cs₂CO₃Excellent for electron-deficient and sterically hindered chlorides. XPhos provides high activity.[1]
Pd(PEPPSI)-IPr 1-3%K₃PO₄An N-Heterocyclic Carbene (NHC) based catalyst. NHCs are highly effective for unreactive chlorides and offer excellent stability.[1][12]
Pd(PPh₃)₄ 2-5%K₂CO₃, Na₂CO₃A general, commercially available Pd(0) source. May be less effective for this specific unreactive chloride and require higher temperatures.[1]
Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing your catalyst system.

G cluster_0 Initial Catalyst Selection cluster_1 Reaction Outcome & Troubleshooting Start Starting Point: This compound CatalystChoice Select Initial Catalyst System (e.g., Pd₂(dba)₃ / SPhos) Start->CatalystChoice BaseChoice Choose a Mild, Effective Base (e.g., K₃PO₄) CatalystChoice->BaseChoice SolventChoice Select Aprotic Solvent (e.g., Dioxane/H₂O, Toluene) BaseChoice->SolventChoice RunReaction Run Reaction (e.g., 80-100 °C) Monitor by LC-MS/TLC SolventChoice->RunReaction CheckYield Assess Yield & Purity RunReaction->CheckYield Success High Yield Proceed to Scale-up CheckYield->Success >70% Troubleshoot Low Yield or Side Products Enter Troubleshooting Workflow CheckYield->Troubleshoot <70% L1 Screen Ligands (XPhos, NHCs) Troubleshoot->L1 If unreacted starting material L2 Screen Bases (Cs₂CO₃) Troubleshoot->L2 If slow reaction L3 Increase Temperature Troubleshoot->L3 If slow reaction L4 Check Reagent Purity Troubleshoot->L4 If multiple byproducts

Caption: A decision workflow for initial catalyst selection and optimization.

Section 3: General Experimental Protocol

This procedure is a robust starting point and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Degassed water (if using a biphasic system, 1 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand.[1][2]

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, perform three vacuum/backfill cycles. A thorough exclusion of oxygen is critical to prevent catalyst decomposition and boronic acid homocoupling.[1][13]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the nicotinic acid product.[14]

    • Extract the product with an organic solvent (e.g., ethyl acetate or a mixture of THF/Toluene).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

G cluster_low_yield Low or No Product Yield cluster_dehalogenation Dehalogenation Byproduct cluster_homocoupling Boronic Acid Homocoupling Start Problem Observed LY1 Cause: Inactive Catalyst System Solution: Screen more active ligands (XPhos, NHC ligands) or increase temperature. Start->LY1 DH1 Cause: Pd-H Formation Solution: Switch to a weaker base (K₂CO₃). Avoid alcohol solvents. Ensure base is not a hydride source. Start->DH1 HC1 Cause: Oxygen in Reaction Solution: Rigorously degas all reagents and solvents. Maintain a strict inert atmosphere. Start->HC1 LY2 Cause: Reagent Quality Issue Solution: Use fresh, pure boronic acid. Ensure base is anhydrous. Ensure solvents are dry and degassed. LY3 Cause: Inefficient Degassing Solution: Use freeze-pump-thaw cycles. Ensure a positive inert gas pressure is maintained. DH2 Cause: Slow Transmetalation Solution: Use a more active boronic acid or a more active catalyst system to accelerate the desired reaction. HC2 Cause: Inefficient Pd(II) -> Pd(0) Reduction Solution: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.

Caption: A troubleshooting guide for common cross-coupling issues.

Q5: My reaction shows a lot of unreacted starting material, even after 24 hours. What should I try first?

A5: This points to an issue with the initial, difficult oxidative addition step.

  • Increase Catalyst Activity: The first step is to switch to a more active and bulky ligand. If you started with SPhos, try XPhos or an N-heterocyclic carbene (NHC) based catalyst like Pd(PEPPSI)-IPr.[1][12] These are specifically designed for unreactive aryl chlorides.

  • Increase Temperature: If a more active ligand is not available, cautiously increasing the reaction temperature in 10 °C increments may help overcome the activation energy barrier. Be aware that this can also increase the rate of side reactions.[1]

Q6: I'm observing a significant amount of dehalogenated starting material (2-H-4-fluoronicotinic acid). What is the cause and how do I fix it?

A6: This side product arises from a competing hydrodehalogenation pathway, typically mediated by a palladium-hydride (Pd-H) species.[4]

  • Optimize the Base: The most common source of the hydride is the base or trace water reacting with the catalyst. Avoid strong alkoxide bases. Switch to a weaker inorganic base like K₂CO₃ or use K₃PO₄ that is known to be dry.[4]

  • Change Solvent: Avoid protic solvents or solvents that can act as a hydride source, such as alcohols. Aprotic solvents like dioxane, THF, or toluene are preferable.[4]

  • Ligand Choice: While bulky ligands are necessary, ensure the reaction is not running for an excessively long time, which can allow the slower dehalogenation pathway to compete.

Q7: My main byproduct is the homocoupled boronic acid. How do I suppress this?

A7: Homocoupling is typically promoted by the presence of oxygen or Pd(II) species that have not been reduced to the active Pd(0) catalyst.[1][8]

  • Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are scrupulously free of oxygen. Use three freeze-pump-thaw cycles for the best results, or sparge solvents with argon for at least 30 minutes.[13]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can eliminate this issue.[1]

Section 5: References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. --INVALID-LINK--

  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. --INVALID-LINK--

  • Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Benchchem. --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. --INVALID-LINK--

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH). --INVALID-LINK--

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. --INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. --INVALID-LINK--

  • A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem. --INVALID-LINK--

  • Screening of different bases for Suzuki coupling. ResearchGate. --INVALID-LINK--

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). --INVALID-LINK--

  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem. --INVALID-LINK--

  • How to avoid byproduct formation in Suzuki reactions of chloropyridines. Benchchem. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? Reddit. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem. --INVALID-LINK--

References

Preventing decomposition of 2-Chloro-4-fluoronicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoronicotinic acid. This valuable building block is crucial in the development of various pharmaceutical agents and agrochemicals. However, its synthesis is often plagued by decomposition, leading to reduced yields and complex purification challenges.

This guide is designed to provide you, the research scientist, with a deep understanding of the underlying causes of decomposition and to offer practical, field-proven solutions. We will move beyond simple procedural steps to explore the chemical principles governing the stability of this molecule, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Understanding the Core Challenge: Inherent Instability

The structure of this compound presents two primary vulnerabilities during synthesis: susceptibility to nucleophilic substitution at the C2 position and thermal decarboxylation.

  • Hydrolysis: The pyridine ring nitrogen, along with the fluorine at C4, are strongly electron-withdrawing. This electronic pull creates a significant partial positive charge on the C2 carbon, making the chloro-substituent an excellent leaving group. Under aqueous basic or even neutral conditions, especially with heat, the molecule is highly prone to hydrolysis, yielding the undesired 2-hydroxy-4-fluoronicotinic acid byproduct.[1]

  • Decarboxylation: Like many carboxylic acids, particularly heteroaromatic ones, this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures. This reaction is often irreversible and represents a direct loss of product. Patents describing the decarboxylation of related pyridine carboxylic acids show this process typically occurs at temperatures exceeding 180°C.[2][3][4]

Visualizing Decomposition Pathways

The following diagram illustrates the two major decomposition routes that can compromise the integrity of your target molecule.

main This compound hydrolysis_product 2-Hydroxy-4-fluoronicotinic Acid (Primary Byproduct) main->hydrolysis_product Hydrolysis (+H₂O, Base/Heat) decarboxylation_product 2-Chloro-4-fluoropyridine (Potential Byproduct) main->decarboxylation_product Decarboxylation (High Heat, >180°C)

Caption: Primary decomposition routes for this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during synthesis.

Question 1: My final product is contaminated with a significant amount of 2-hydroxy-4-fluoronicotinic acid. What is causing this and how can I prevent it?

Answer: This is a classic case of hydrolysis of the C2-chloro group. This reaction is highly dependent on pH, temperature, and reaction time.

  • Causality: The electron-deficient nature of the C2 position makes it a prime target for nucleophilic attack by water or hydroxide ions. This process is accelerated under basic conditions (e.g., during a saponification step to hydrolyze an ester precursor) and at elevated temperatures.

  • Preventative Measures:

    • Strict pH Control: When hydrolyzing a precursor ester (e.g., ethyl 2-chloro-4-fluoronicotinate), avoid using strong, hot basic solutions for extended periods. It is critical to maintain the lowest possible temperature and shortest reaction time necessary for complete ester hydrolysis.

    • Acidic Workup: During workup, ensure the aqueous phase is distinctly acidic (pH 2-3) before extraction. Protonation of the pyridine nitrogen reduces the ring's overall electron-withdrawing character, thereby deactivating the C2 position towards nucleophilic attack and increasing the stability of the chloro-substituent.[5][6]

    • Temperature Management: Perform all aqueous workups and extractions at or below room temperature. If heating is required for a preceding step, ensure the reaction mixture is fully cooled before adding any aqueous solutions.

Question 2: I am observing gas evolution during my reaction, and my overall yield is unexpectedly low, even without significant hydrolysis. Could this be decarboxylation?

Answer: Yes, gas evolution (CO₂) coupled with yield loss is a strong indicator of thermal decarboxylation.

  • Causality: High reaction temperatures provide the activation energy needed to break the C-C bond between the pyridine ring and the carboxyl group. While often requiring temperatures above 180°C, this can sometimes be catalyzed by trace metals or occur at lower temperatures in high-boiling-point solvents over long reaction times.[2][7]

  • Preventative Measures:

    • Monitor Thermal Profile: Scrutinize your reaction conditions. If you are using high-boiling-point solvents like DMF or DMSO, ensure the internal reaction temperature does not exceed 120-140°C.

    • Avoid Prolonged Heating: Minimize the time the acid is exposed to high temperatures. Once the reaction is complete, cool it down promptly.

    • Alternative Synthetic Routes: If your current route requires harsh thermal conditions, consider alternative methods. For example, oxidation of 2-chloro-4-fluoro-3-methylpyridine can sometimes be achieved under milder conditions than those required for other routes.[8]

Question 3: My synthesis involves hydrolyzing an ethyl ester precursor. What are the optimal conditions to maximize yield of the acid without decomposition?

Answer: The hydrolysis of the ethyl ester is the most critical step where decomposition occurs. A carefully controlled protocol is essential.

  • Causality: You are trying to achieve saponification of the ester without promoting the competing hydrolysis of the C2-chloro group. It's a race between two nucleophilic reactions.

  • Recommended Strategy:

    • Choice of Base: Use a milder base like lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is often effective at lower temperatures.

    • Solvent System: A mixed solvent system, such as methanol/water or THF/water, can facilitate hydrolysis at lower temperatures than water alone.[9]

    • Controlled Addition & Temperature: Dissolve the ester in the organic solvent first, cool the solution (e.g., to 0-5°C), and then add an aqueous solution of the base dropwise, maintaining the low temperature. Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor closely by TLC or LCMS. Avoid heating unless absolutely necessary.

Frequently Asked Questions (FAQs)
  • FAQ 1: How does the 4-fluoro substituent impact the stability of the 2-chloro group? The fluorine atom is a strongly electron-withdrawing group. Its presence on the pyridine ring exacerbates the electron deficiency at the 2-position, making the 2-chloro group more susceptible to nucleophilic substitution (hydrolysis) compared to non-fluorinated 2-chloronicotinic acid.[10]

  • FAQ 2: What is the best way to purify the final product if I have the 2-hydroxy byproduct? Purification can be achieved by leveraging the difference in acidity between the carboxylic acid and the hydroxyl group (which exists in tautomeric equilibrium with a pyridone). Careful acidification of a basic aqueous solution of your mixture will cause the desired this compound to precipitate first at a pH of approximately 2-3, as it is less soluble. The more polar hydroxy byproduct may remain in the acidic solution, allowing for separation by filtration.

  • FAQ 3: Are there any specific catalysts or reagents I should avoid? Avoid strong, hard nucleophiles, especially in combination with heat. Be cautious with transition metal catalysts (like palladium or copper) in subsequent reaction steps, as they can sometimes catalyze dehalogenation, although this is a less common decomposition pathway here.

Optimized Protocol: Saponification of Ethyl 2-Chloro-4-fluoronicotinate

This protocol is designed to minimize hydrolysis of the chloro group while ensuring complete conversion of the ester.

Materials:

  • Ethyl 2-chloro-4-fluoronicotinate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized Water

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-chloro-4-fluoronicotinate (1.0 eq) in THF (5 mL per gram of ester).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: In a separate flask, dissolve LiOH·H₂O (1.5 eq) in deionized water (5 mL per gram of ester). Add this aqueous solution dropwise to the cooled THF solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete in 2-4 hours).

  • Quenching & pH Adjustment: Once the starting material is consumed, cool the mixture back to 0°C. Slowly and carefully add 6M HCl to adjust the pH to ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine (1 x volume of THF).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Troubleshooting Workflow for Synthesis

This diagram provides a logical path for diagnosing and solving issues during the synthesis.

start Synthesis Start analysis Analyze Crude Product (LCMS, NMR) start->analysis good_yield High Yield & Purity >95% analysis->good_yield Good low_yield Low Yield analysis->low_yield Poor hydrolysis Hydroxy Byproduct Detected? low_yield->hydrolysis decarboxylation Evidence of Decarboxylation? (Gas, Byproduct Mass) hydrolysis->decarboxylation No hydrolysis_sol Implement Hydrolysis Prevention: 1. Lower Temp 2. Use Milder Base (LiOH) 3. Control pH during Workup hydrolysis->hydrolysis_sol Yes decarboxylation->start No, Re-evaluate Route decarboxylation_sol Implement Decarboxylation Prevention: 1. Reduce Max Temp (<140°C) 2. Minimize Reaction Time decarboxylation->decarboxylation_sol Yes hydrolysis_sol->start Retry Synthesis decarboxylation_sol->start Retry Synthesis

Caption: A decision tree for troubleshooting synthesis issues.

Critical Parameter Summary
ParameterRecommended ConditionRationale for Preventing Decomposition
pH (Workup) 2-3Protonates the pyridine nitrogen, reducing susceptibility to nucleophilic attack.[5]
Temperature < 140°C (reaction) < 25°C (workup)Minimizes rates of both hydrolysis and thermal decarboxylation.[2][3]
Base (Saponification) LiOH·H₂OA milder base that allows for effective hydrolysis at lower temperatures.
Reaction Time Monitor closely; stop when completeReduces the time the product is exposed to potentially degrading conditions.

References

Validation & Comparative

Comparing 2-Chloro-4-fluoronicotinic acid with other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Chloro-4-fluoronicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Nicotinic acid and its derivatives have long been recognized as privileged scaffolds, forming the core of numerous approved drugs.[1][2] This guide provides a comprehensive comparison of this compound with other key nicotinic acid derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their properties, reactivity, and synthetic utility, supported by experimental insights.

Introduction: The Strategic Value of Halogenated Nicotinic Acids

Nicotinic acid, or niacin (a form of vitamin B3), is a fundamental pyridinecarboxylic acid that serves as a versatile starting material for a vast array of derivatives.[3][4] The introduction of halogen atoms onto the pyridine ring profoundly alters the molecule's physicochemical properties and reactivity, providing medicinal chemists with powerful tools to fine-tune drug candidates.[5][6] this compound, with its distinct substitution pattern, has emerged as a valuable intermediate due to its unique electronic characteristics and synthetic potential.[7]

Physicochemical Properties: A Comparative Analysis

The electronic and steric properties of nicotinic acid derivatives are significantly influenced by the nature and position of their substituents. The presence of electron-withdrawing groups like chlorine and fluorine can dramatically impact acidity (pKa) and lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)
Nicotinic AcidC6H5NO2123.11236-239[3]4.85
NicotinamideC6H6N2O122.12128-131[8]3.35
2-Chloronicotinic AcidC6H4ClNO2157.56176-178[9]2.56
This compound C6H3ClFNO2 175.55 [7]Not available <2.5 *

Note: The pKa of this compound is predicted to be lower than that of 2-chloronicotinic acid due to the additional strong electron-withdrawing effect of the fluorine atom.

The increased acidity of the halogenated derivatives, as indicated by their lower pKa values, can be attributed to the inductive electron withdrawal by the halogen atoms, which stabilizes the carboxylate anion.

Synthetic Utility and Comparative Reactivity

The halogen atoms on the pyridine ring of this compound and related derivatives serve as versatile synthetic handles, enabling a wide range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the presence of halogens, makes these compounds excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build molecular complexity.

Experimental Protocol: Comparative Reactivity in SNAr with Morpholine

This protocol outlines a method to compare the reactivity of 2-chloronicotinic acid and this compound in an SNAr reaction with morpholine.

Objective: To determine the relative rates of substitution of the chlorine atom at the 2-position.

Materials:

  • 2-Chloronicotinic acid

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In two separate reaction vials, add 2-chloronicotinic acid (1 mmol) and this compound (1 mmol), respectively.

  • To each vial, add potassium carbonate (2.5 mmol) and DMF (5 mL).

  • Add morpholine (1.2 mmol) to each vial.

  • Reaction Conditions: Stir the reaction mixtures at 80°C.

  • Monitoring: Monitor the progress of the reactions by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8 hours) and analyzing them by HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Analysis: Upon completion, cool the reaction mixtures to room temperature, dilute with water, and acidify with HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude products are purified by column chromatography and characterized by NMR and mass spectrometry.

Expected Outcome: this compound is expected to react faster than 2-chloronicotinic acid due to the additional electron-withdrawing fluorine atom, which further activates the pyridine ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent in these nicotinic acid derivatives can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Agrochemicals

The versatility of halogenated nicotinic acids makes them valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals: 2-Chloronicotinic acid is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like niflumic acid and the HIV reverse transcriptase inhibitor nevirapine.[9] The introduction of a fluorine atom, as in this compound, can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

  • Agrochemicals: These derivatives are also crucial in the agrochemical industry. For example, 2-chloronicotinic acid is used in the preparation of the herbicide nicosulfuron.[9]

Conclusion

This compound stands out as a highly versatile and reactive building block for organic synthesis. Its unique electronic properties, conferred by the dual halogen substitution, offer distinct advantages in reactivity and provide medicinal chemists with a powerful tool for molecular design. The comparative analysis presented in this guide highlights its potential for the efficient synthesis of complex molecules with diverse biological applications. As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.[7][9][10][11][12][13]

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated nicotinic acids and their analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the impact of fluorination on receptor affinity, metabolic stability, and overall therapeutic potential. We will explore the causal mechanisms behind experimental choices and provide validated protocols to support further research.

Introduction: The Rationale for Modifying a Well-Established Therapeutic

Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient and a well-established therapeutic agent for treating dyslipidemia.[1][2][3] For over half a century, pharmacological doses of nicotinic acid have been used to favorably modulate blood lipid profiles by lowering atherogenic lipoproteins—such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL)—while being the most potent agent available for raising levels of protective high-density lipoprotein (HDL).[3][4]

The primary therapeutic action of nicotinic acid is mediated through the activation of a specific G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA₂), which is highly expressed in adipose tissue.[1][5][6][7] However, the clinical utility of nicotinic acid is hampered by a short plasma half-life (typically 20-45 minutes) and a prominent, often poorly tolerated, side effect of cutaneous flushing.[1]

In medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate is a powerful and frequently employed strategy to enhance its pharmacological properties.[8][9][10] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[8][11] This guide compares the biological activity of traditional nicotinic acid with that of its fluorinated analogs, providing experimental context and data to illustrate the potential advantages conferred by this chemical modification.

The Core Mechanism: GPR109A Signaling

The lipid-lowering effects of nicotinic acid are primarily initiated by its binding to the GPR109A receptor on the surface of adipocytes.[5][6] This interaction triggers a cascade of intracellular events:

  • Receptor Activation: Nicotinic acid binds to GPR109A, activating the associated inhibitory G-protein (Gαi).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5][6]

  • Suppression of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of stored triglycerides into free fatty acids (FFAs).

  • Reduced FFA Release: Consequently, the release of FFAs from adipose tissue into the bloodstream is suppressed. This reduces the liver's supply of FFAs, which are essential precursors for the synthesis of triglycerides and VLDL.[1]

Additional mechanisms contributing to nicotinic acid's effects include increasing the levels of apolipoprotein A1 (a key component of HDL) and inhibiting the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for triglyceride synthesis.[1]

GPR109A_Signaling cluster_cytosol Cytosol NA Nicotinic Acid / Analog Receptor GPR109A Receptor NA->Receptor Binds G_protein Gαi Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Blocked HSL->Lipolysis Mediates

Caption: GPR109A signaling pathway in adipocytes.

Comparative Biological Activity: Fluorination as a Performance Enhancer

The introduction of fluorine can significantly alter the biological profile of a nicotinic acid analog. The primary goals are to improve metabolic stability, thereby prolonging the therapeutic effect, and to fine-tune receptor interaction to maintain potency while potentially reducing side effects.

Receptor Binding Affinity and Potency

While direct comparative data for fluorinated nicotinic acid is sparse, studies on structurally related fluorinated compounds that target the same receptor provide strong evidence. A series of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids were developed as potent and selective agonists for the human GPR109A receptor.[12] These fluorinated analogs displayed potency similar to their non-fluorinated counterparts, with at least one example demonstrating improved properties in vivo when compared directly to niacin.[12] The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially strengthening key binding interactions, such as cation-π interactions, within the receptor's binding pocket.[13]

Compound ClassTarget ReceptorPotency/Affinity ComparisonSource
Nicotinic Acid GPR109ABaseline therapeutic agonist[5]
5-Alkyl Pyrazole-3-Carboxylic Acids GPR109APotent and selective agonists[12]
4-Fluoro-5-Alkyl Pyrazole-3-Carboxylic Acids GPR109ADisplay similar potency to non-fluorinated pyrazole acids; one analog showed improved in vivo properties over niacin.[12]
Metabolic Stability and Pharmacokinetics

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[8][9][10] Carbon-hydrogen (C-H) bonds are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid drug clearance. Replacing a hydrogen atom with a fluorine atom at such a "metabolic soft spot" can block this process, as the carbon-fluorine (C-F) bond is significantly stronger and less prone to enzymatic cleavage.[8][11]

Nicotinic acid's short half-life of 20-45 minutes necessitates frequent, high-dose administration, which contributes to its side-effect profile.[1] By preventing oxidative metabolism, fluorination is a proven strategy for extending a drug's half-life, which can lead to a more convenient dosing regimen and more stable plasma concentrations.[11] Studies on fluorinated esters of nicotinic acid, developed as prodrugs, have also shown that fluorination can confer higher solubility and stability in specific delivery vehicles.[14]

ParameterNon-Fluorinated Nicotinic AcidPredicted Effect of FluorinationRationale
Plasma Half-life (t½) 20-45 minutes[1]IncreasedBlocking of CYP450-mediated oxidative metabolism.[8][11]
Metabolic Clearance High (extensive first-pass metabolism)[2]DecreasedIncreased resistance to enzymatic degradation.[9][10]
Oral Bioavailability Variable[2]Potentially ImprovedReduced first-pass metabolism can lead to more of the active drug reaching systemic circulation.

Key Experimental Protocols for Comparative Assessment

To rigorously compare the biological activities of fluorinated and non-fluorinated nicotinic acid analogs, a series of validated in vitro and in vivo assays are required. The following protocols provide a framework for such an evaluation.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Affinity - Ki) Functional Functional cAMP Assay (Determine Potency - EC50) Binding->Functional Confirm Functional Activity Metabolism Microsomal Stability Assay (Assess Metabolic Rate) Functional->Metabolism Select Potent Compounds PK Pharmacokinetic Study (Determine Half-life, Bioavailability) Metabolism->PK Select Stable Compounds PD Pharmacodynamic Study (Measure FFA Suppression) PK->PD Correlate Exposure with Effect start Synthesize Analogs (Fluorinated & Non-Fluorinated) start->Binding

Caption: A logical workflow for comparing novel nicotinic acid analogs.

Protocol 1: GPR109A Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the GPR109A receptor.

Principle: This is a competitive binding assay using a radiolabeled ligand that binds to GPR109A. The ability of a non-labeled test compound to displace the radioligand is measured, and from this, its affinity for the receptor is calculated.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (containing GPR109A).

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Nicotinic Acid).

    • Varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated analog).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional cAMP Assay

Objective: To measure the functional potency (EC₅₀) of test compounds by quantifying their ability to inhibit cAMP production.

Principle: GPR109A activation inhibits adenylyl cyclase, leading to a drop in intracellular cAMP levels. This assay measures the dose-dependent reduction in cAMP initiated by an agonist.

Methodology:

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and grow to near confluency.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (fluorinated or non-fluorinated analog).

    • Immediately add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

Conclusion and Future Directions

The strategic fluorination of nicotinic acid analogs represents a validated and promising approach in drug discovery. Experimental evidence and established medicinal chemistry principles indicate that this modification can lead to compounds with significantly improved metabolic stability, potentially translating to a longer duration of action and a more favorable pharmacokinetic profile.[8][11][12] While maintaining or even enhancing receptor potency, these second-generation agonists could offer a path to mitigating the undesirable side effects that have limited the use of nicotinic acid.

The development of a fluorinated nicotinic acid analog with an optimized balance of high potency, extended half-life, and a reduced flushing profile would be a significant advancement in the management of dyslipidemia. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and validation of such next-generation GPR109A agonists. Further head-to-head studies are crucial to fully realize the therapeutic potential of this chemical strategy.

References

A Comparative Guide to Alternatives for 2-Chloro-4-fluoronicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted nicotinic acid scaffold is a cornerstone of modern molecular design.[1] Its prevalence in biologically active compounds necessitates robust and flexible synthetic strategies. 2-Chloro-4-fluoronicotinic acid has emerged as a valuable building block, engineered for reactivity in nucleophilic aromatic substitution (SNAr). However, the specific demands of a synthetic target—be it reaction kinetics, cost, or regiochemical outcome—often require a nuanced choice of reagents.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of compounds to explore the underlying chemical principles that govern their reactivity, offering a framework for rational reagent selection supported by experimental data and detailed protocols.

The Foundation: Understanding Reactivity in Dihalo-Nicotinic Acids

The utility of reagents like this compound is primarily rooted in the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is distinct from classical SN1 or SN2 mechanisms and is feasible only when the aromatic ring is rendered electron-deficient by electron-withdrawing groups (EWGs).[2][3] In our parent compound, both halogens serve as EWGs, but they play distinct roles.

  • The Leaving Group (C2-Position): The chlorine atom at the 2-position is the intended site of nucleophilic attack and subsequent displacement.

  • The Activating Group (C4-Position): The highly electronegative fluorine atom at the 4-position serves to activate the ring towards nucleophilic attack by inductively withdrawing electron density. Its position para to the leaving group is critical, as it allows for the resonance stabilization of the negative charge in the reaction intermediate.[4]

The SNAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is the paramount factor determining the reaction rate.

Reagent_Choice_Workflow start Synthetic Goal: Functionalize Nicotinic Acid at C2 q1 What is the nature of your Nucleophile? start->q1 snar Pursue SNAr Pathway q1->snar Strong Nucleophile (e.g., R₂NH, RO⁻, RS⁻) coupling Consider Pd-Coupling Strategy q1->coupling Weak/Complex Nucleophile (e.g., Boronic Acid, Stannane) q2 Is maximum reactivity critical? snar->q2 reagent_2br4f Use 2-Bromo-4-fluoro (Enables subsequent coupling) coupling->reagent_2br4f reagent_2cl4f Use 2-Chloro-4-fluoro or 2-Bromo-4-fluoro (High F-activation) q2->reagent_2cl4f Yes reagent_24dcl Use 2,4-Dichloro (Cost-effective option) q2->reagent_24dcl No, cost is a factor

References

Spectroscopic comparison of 2-Chloro-4-fluoronicotinic acid and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomeric Differentiation of 2-Chloro-4-fluoronicotinic Acid

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic building blocks is paramount. Molecules like this compound serve as critical intermediates where isomeric purity is not merely a matter of quality control, but a fundamental determinant of biological activity and safety. Positional isomers, while chemically similar, can exhibit vastly different pharmacological profiles. Consequently, robust analytical methodologies for their unambiguous differentiation are essential.

This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers. We move beyond a simple recitation of data, offering a narrative grounded in the principles of spectroscopy to explain why these molecules produce distinct spectral fingerprints. By integrating data from vibrational (FT-IR, Raman), nuclear magnetic resonance (¹H & ¹³C NMR), and electronic (UV-Vis) spectroscopies, we aim to equip researchers with the knowledge to confidently identify and distinguish these important compounds.

The Fundamentals of Isomeric Differentiation: Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a compound.[1][2] The frequency of these vibrations is determined by the mass of the atoms and the strength of the bonds connecting them. The substitution pattern on the pyridine ring directly influences the electronic distribution and bond strengths, leading to unique vibrational signatures for each isomer.

Experimental Protocol: FT-IR & Raman Spectroscopy

The following protocol ensures high-quality, reproducible data for the analysis of nicotinic acid derivatives.

Rationale: For solid-state analysis, FT-IR via KBr pellet is chosen to minimize intermolecular hydrogen bonding effects from solvents, which can broaden peaks. Raman spectroscopy is performed on the neat solid, as it is a scattering technique that is less susceptible to interference from sample preparation artifacts.

  • Sample Preparation (FT-IR):

    • Thoroughly dry the sample (e.g., this compound) under vacuum to remove residual moisture.

    • Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition (FT-IR):

    • Record the spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared spectrometer.[3]

    • Collect at least 32 scans with a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

    • Perform a background scan using an empty sample compartment to correct for atmospheric CO₂ and H₂O.

  • Data Acquisition (Raman):

    • Place a small amount of the neat solid sample on a microscope slide.

    • Acquire the Raman spectrum using a spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).[3]

    • Record the spectrum across a Raman shift range of 100 to 3500 cm⁻¹.

Workflow for Vibrational Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dry Sample (Vacuum Oven) P2 Grind with KBr (1:200 ratio) P1->P2 A2 Raman Spectrometer (Neat Solid) P1->A2 Raman Analysis P3 Press into Pellet P2->P3 A1 FT-IR Spectrometer (4000-400 cm⁻¹) P3->A1 FT-IR Analysis D1 Identify Functional Group Frequencies A1->D1 A2->D1 D2 Compare Fingerprint Region (below 1500 cm⁻¹) D1->D2 D3 Correlate with Isomeric Structure D2->D3

Caption: Experimental workflow for FT-IR and Raman analysis.

Comparative Analysis of Vibrational Spectra

The primary differences between isomers are observed in the fingerprint region (<1500 cm⁻¹) where complex skeletal vibrations occur, and in the regions corresponding to C-Cl and C-F stretches.

Vibrational Mode Nicotinic Acid 2-Chloronicotinic acid This compound Notes & Rationale
O-H Stretch (Carboxylic Acid) ~3000-2500 cm⁻¹ (broad)~3000-2500 cm⁻¹ (broad)~3000-2500 cm⁻¹ (broad)The broadness is due to extensive hydrogen bonding in the dimeric acid structure. This feature is common to all isomers.
C=O Stretch (Carboxylic Acid) ~1705 cm⁻¹~1710 cm⁻¹~1715 cm⁻¹The electron-withdrawing Cl and F groups slightly increase the C=O bond order, shifting the stretch to a higher wavenumber.
C=C, C=N Ring Stretches ~1600-1400 cm⁻¹~1600-1400 cm⁻¹~1600-1400 cm⁻¹Halogen substitution will cause subtle shifts in these bands, creating a unique pattern for each isomer in the fingerprint region.
C-Cl Stretch N/A~800-600 cm⁻¹~820-610 cm⁻¹The exact position is sensitive to the overall electronic structure of the ring, making it a key diagnostic band.[4]
C-F Stretch N/AN/A~1250-1000 cm⁻¹A strong, characteristic band. Its precise location will differ for the 4-fluoro vs. a 5-fluoro isomer due to coupling with different ring modes.
Ring Breathing Mode (Raman) ~1030 cm⁻¹ShiftedShiftedThis symmetric vibration is often strong in Raman spectra. Its frequency is highly sensitive to the mass and position of substituents.[5][6]

(Note: Wavenumbers are approximate and can vary based on the physical state of the sample. Data for halogenated compounds are inferred from established group frequencies and theoretical studies.)[7][8]

Unambiguous Structure Elucidation: NMR Spectroscopy

While vibrational spectroscopy provides a valuable fingerprint, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei.[9] For these compounds, the interplay of the nitrogen atom and the electron-withdrawing halogen substituents creates a highly dispersed and informative spectrum.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves these acidic compounds, and its high boiling point allows for variable temperature experiments if needed. Crucially, it preserves the acidic -COOH proton signal, which would be lost by exchange in solvents like D₂O or CD₃OD. A standard 400 MHz or higher field spectrometer is recommended to resolve the complex splitting patterns.[10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 32 scans, 16 ppm spectral width, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters: 1024 scans, 250 ppm spectral width, 2-second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and confirming the substitution pattern.[10]

Workflow for NMR Spectroscopy

G cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Structure Confirmation S Dissolve Sample (5-10 mg in DMSO-d₆) A1 1D ¹H NMR S->A1 A2 1D ¹³C NMR S->A2 A3 2D NMR (COSY, HSQC, HMBC) S->A3 D1 Analyze Chemical Shifts (δ) A1->D1 D2 Analyze Coupling Constants (J-values: H-H, H-F, C-F) A1->D2 A2->D1 D3 Integrate 1D & 2D Data A3->D3 D1->D2 D2->D3 D4 Assign All Signals to Confirm Isomeric Structure D3->D4

Caption: Logical workflow for structure elucidation using NMR.

Comparative Analysis of NMR Spectra

The chemical shifts (δ) and coupling constants (J) are the most powerful diagnostic tools for distinguishing isomers. The electron-withdrawing effects of the nitrogen atom, chlorine, and fluorine atoms deshield (shift downfield) adjacent protons and carbons.[10][11]

Table of Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Position 2-Chloronicotinic acid This compound 2-Chloro-5-fluoronicotinic acid Rationale for Differences
H-4 ~8.2 ppm (dd)N/A~8.4 ppm (dd)In the 4-fluoro isomer, this proton is replaced by fluorine. In the 5-fluoro isomer, the H-4 is deshielded by the adjacent nitrogen and the fluorine at C5.
H-5 ~7.6 ppm (dd)~7.8 ppm (d)N/AThe H-5 in the 4-fluoro isomer will be a doublet due to coupling with H-6 and will show an additional large coupling to the fluorine at C4.
H-6 ~8.6 ppm (dd)~8.7 ppm (d)~8.7 ppm (d)H-6 is consistently the most downfield proton due to its position ortho to the electron-withdrawing nitrogen atom. Its multiplicity changes based on adjacent substituents.
-COOH ~13.5 ppm (s, br)~13.8 ppm (s, br)~13.7 ppm (s, br)The acidic proton's shift is sensitive to concentration and temperature but will generally be very downfield.

Key Differentiating Features in NMR:

  • ¹H-¹⁹F Coupling: The presence of fluorine introduces large coupling constants. For this compound, a significant ³J(H5-F4) coupling of ~8-10 Hz would be expected. For a 5-fluoro isomer, a ³J(H4-F5) and a ⁴J(H6-F5) would be observed.[12]

  • ¹³C-¹⁹F Coupling: Carbon signals will also be split by the fluorine. The C-F bond itself will show a very large ¹J(C-F) coupling (>200 Hz), while carbons 2 and 3 bonds away will show smaller couplings, providing definitive evidence of the fluorine's position.[13][14]

  • Proton Count & Multiplicity: The number of signals in the aromatic region and their splitting patterns are direct indicators of the substitution pattern. For example, the 2,4-disubstituted pattern in the target compound leaves only two ring protons, H-5 and H-6, which would appear as two distinct doublets (additionally split by fluorine for H-5).

Electronic Transitions: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals, typically π → π* and n → π* transitions in aromatic systems.[15][16] The position of the absorption maximum (λ_max) is sensitive to the electronic effects of the substituents on the pyridine ring.

Experimental Protocol: UV-Vis Spectroscopy

Rationale: Methanol is a common, UV-transparent solvent suitable for these compounds. A concentration is chosen to yield an absorbance value between 0.5 and 1.5 for the primary absorption band to ensure adherence to the Beer-Lambert law.

  • Sample Preparation: Prepare a stock solution of the sample in spectroscopic-grade methanol. Dilute the stock solution to a final concentration of approximately 10-20 µg/mL.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with pure methanol to serve as the reference/blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance from 400 nm down to 200 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative Analysis of UV-Vis Spectra

Pyridine itself exhibits characteristic absorption bands around 250-260 nm.[16][17] Substitution with a carboxyl group and halogens (auxochromes) will cause a shift in these bands (a bathochromic or hypsochromic shift).

Table of Expected UV-Vis Absorption Maxima (λ_max in nm)

Compound Expected λ_max (π → π)*Rationale for Shift
Nicotinic Acid ~263 nmThe carboxyl group conjugated with the ring shifts the absorption compared to pure pyridine.
2-Chloronicotinic acid ~268 nmThe chlorine atom acts as an auxochrome, causing a slight bathochromic (red) shift.
This compound ~272 nmThe combined electron-donating (via lone pairs) and withdrawing (inductive) effects of two halogens further extend the conjugation, leading to a further red shift compared to the mono-halogenated species. The exact λ_max will be unique to the substitution pattern.[15][18]

While UV-Vis is less structurally definitive than NMR, it is a powerful and simple technique for quality control. Once the λ_max for a pure isomer is established, it can be used to quickly screen for the presence of other isomers, which would manifest as a shoulder on the main peak or a shift in the λ_max.

Conclusion

The differentiation of this compound from its positional isomers is a challenge that requires a multi-technique spectroscopic approach. No single method provides all the answers, but together they form a robust system for unambiguous identification.

  • FT-IR and Raman spectroscopy offer a rapid fingerprint, with the C-Cl and C-F stretching regions being particularly diagnostic.

  • UV-Vis spectroscopy serves as a quick quality control check, sensitive to the overall electronic structure of the conjugated system.

  • ¹H and ¹³C NMR spectroscopy stands as the definitive tool for structure elucidation. The combination of chemical shifts, proton multiplicity, and, most importantly, the characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns provides conclusive evidence of the precise substitution pattern on the pyridine ring.

By understanding the principles behind each technique and how substituent effects manifest in the resulting spectra, researchers can confidently verify the identity and purity of these vital chemical intermediates, ensuring the integrity of their downstream applications.

References

A Comparative Guide to the Validated HPLC-UV Method for Quantifying 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2-Chloro-4-fluoronicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the method's development, its rigorous validation according to international guidelines, and a comparison with alternative analytical techniques.

Introduction: The Analytical Challenge

This compound is a halogenated pyridine carboxylic acid derivative. Its accurate quantification is crucial in various stages of pharmaceutical development, from synthesis process control to quality assurance of the final product. The presence of halogen atoms and the aromatic ring structure presents unique analytical considerations, necessitating a robust and reliable method to ensure specificity, accuracy, and precision.

Method Selection: Why HPLC-UV?

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like this compound, which possesses a chromophore in its aromatic ring, UV detection is a logical and sensitive choice. The extended conjugated system of the pyridine ring allows for strong UV absorbance, providing a clear signal for quantification.[1][2]

While other techniques exist, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC-UV offers a compelling balance. GC would likely require derivatization to improve the volatility of the acidic analyte, adding complexity to sample preparation. LC-MS, while offering higher sensitivity and specificity, involves significantly higher instrumentation and operational costs, which may not be necessary for routine quality control where the analyte concentration is within the detection limits of UV.

cluster_0 Method Selection Rationale Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV UV Chromophore LC_MS LC-MS/MS Analyte->LC_MS High Sensitivity Needed? GC GC Analyte->GC Requires Derivatization Decision Optimal Method HPLC_UV->Decision Balanced Cost & Performance LC_MS->Decision Higher Cost GC->Decision Complex Sample Prep cluster_workflow HPLC Method Validation Workflow (ICH Q2) Protocol Validation Protocol Definition Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

References

The Ascendant Antimicrobial Potential of 2-Chloro-4-fluoronicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the pyridine nucleus, a cornerstone of many bioactive molecules, has emerged as a promising scaffold. Among its derivatives, 2-Chloro-4-fluoronicotinic acid has garnered attention as a versatile starting material for the synthesis of a new generation of potential antimicrobial compounds. This guide provides a comprehensive comparison of various analogs derived from this core structure, supported by experimental data, to illuminate their therapeutic potential for researchers, scientists, and drug development professionals.

The Rationale Behind the Scaffold: Exploiting Halogenation and the Nicotinic Acid Core

The choice of this compound as a foundational molecule is a deliberate one, rooted in established structure-activity relationships (SAR). The nicotinic acid (vitamin B3) framework is a well-recognized pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[1][2] The strategic incorporation of halogen atoms, specifically chlorine and fluorine, is a widely employed tactic in medicinal chemistry to enhance the biological activity of lead compounds.[3][4] Halogens can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to improved antimicrobial potency. The presence of both a chloro and a fluoro group on the pyridine ring is anticipated to create a unique electronic environment that could favor potent interactions with microbial targets.

Synthetic Pathways to Novel Analogs

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of diverse analogs, primarily through the formation of amides, esters, and hydrazones. These derivatives are often generated through straightforward and high-yielding reactions, making them attractive for library synthesis and SAR studies.

General Synthesis Workflow

The typical synthetic workflow for generating analogs from this compound involves the initial activation of the carboxylic acid, followed by reaction with a suitable nucleophile.

G cluster_0 Activation of Carboxylic Acid cluster_1 Derivatization cluster_2 Further Modification (Hydrazones) Start This compound Activation Activation (e.g., SOCl₂, EDCI) Start->Activation AcidChloride Acyl Chloride / Activated Ester Activation->AcidChloride Amine Primary/Secondary Amine AcidChloride->Amine Amidation Alcohol Alcohol AcidChloride->Alcohol Esterification Hydrazine Hydrazine Hydrate AcidChloride->Hydrazine Hydrazinolysis Amide Amide Analog Amine->Amide Ester Ester Analog Alcohol->Ester Hydrazide Hydrazide Intermediate Hydrazine->Hydrazide Aldehyde Aldehyde/Ketone Hydrazide->Aldehyde Condensation Hydrazone Hydrazone Analog Aldehyde->Hydrazone

General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoronicotinamide Analogs

  • Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

Comparative Antimicrobial Activity

While a comprehensive dataset for a wide array of this compound analogs is still emerging, we can extrapolate from studies on structurally similar halogenated nicotinic acid derivatives to draw meaningful comparisons. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Postulated Antimicrobial Activity of this compound Analogs Based on Related Compounds
Analog Class General Structure Anticipated Activity against Gram-Positive Bacteria (e.g., S. aureus) Anticipated Activity against Gram-Negative Bacteria (e.g., E. coli) Key Structural Features Influencing Activity
Amides 2-Cl, 4-F Pyridine-C(O)NHRModerate to GoodModerateThe nature of the 'R' group is critical. Aromatic and heterocyclic moieties can enhance activity.
Hydrazones 2-Cl, 4-F Pyridine-C(O)NHN=CHRGood to ExcellentModerate to GoodThe substituent on the imine carbon ('R') significantly impacts potency. Electron-withdrawing groups on an aromatic ring can be beneficial.[3]
Esters 2-Cl, 4-F Pyridine-C(O)ORLow to ModerateLowGenerally less active than amides and hydrazones, likely due to hydrolysis.

Note: This table is a predictive summary based on published data for analogous compounds and serves as a guide for future research directions.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of nicotinic acid and quinolone antimicrobials, several SAR trends can be inferred for this compound analogs:

  • The Amide/Hydrazone Moiety is Crucial: The conversion of the carboxylic acid to an amide or hydrazone is generally essential for significant antimicrobial activity. This is likely due to the introduction of a hydrogen bond donor-acceptor system that can interact with biological targets.

  • Impact of the N-Substituent in Amides: For amide analogs, the nature of the substituent on the nitrogen atom plays a pivotal role. Lipophilic and aromatic substituents often lead to enhanced activity against Gram-positive bacteria.

  • The Role of the Hydrazone Substituent: In hydrazone derivatives, the moiety attached to the imine carbon is a key determinant of activity. The presence of additional aromatic or heterocyclic rings can significantly boost potency. Studies on related hydrazones have shown that substituents like nitro groups can enhance the spectrum of activity.[3]

  • Halogenation: The presence of the chloro and fluoro groups on the pyridine ring is a critical feature. The fluorine atom, in particular, is known to be a key component of the pharmacophore of fluoroquinolone antibiotics, where it is often associated with enhanced DNA gyrase inhibition.[5]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Given the structural similarity of this compound analogs to quinolone and fluoroquinolone antibiotics, it is highly probable that they share a similar mechanism of action. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary for the initiation of replication.[8]

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating replicated chromosomes, allowing for their segregation into daughter cells.[9]

By forming a stable ternary complex with the enzyme and DNA, these inhibitors trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[7] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequences Analog 2-Chloro-4-fluoronicotinic Acid Analog Enzyme DNA Gyrase / Topoisomerase IV Analog->Enzyme Binds to DNA Bacterial DNA Enzyme->DNA Binds and cleaves Complex Ternary Complex (Analog-Enzyme-DNA) ReplicationBlock Inhibition of DNA Replication and Repair Complex->ReplicationBlock Stabilizes cleaved complex DSB Accumulation of Double-Strand Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Proposed mechanism of action for this compound analogs.

Benchmarking Against Existing Antimicrobials

To establish the therapeutic potential of novel this compound analogs, it is crucial to compare their in vitro activity against standard-of-care antibiotics. Ciprofloxacin, a widely used fluoroquinolone, serves as an excellent benchmark due to its broad spectrum of activity and well-characterized mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the reference antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Promising analogs would be those exhibiting MIC values comparable to or lower than ciprofloxacin, particularly against drug-resistant strains.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility of its derivatives, coupled with the potential for potent inhibition of bacterial DNA synthesis, makes this an attractive area for further investigation. Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a diverse library of amide and hydrazone analogs to build a comprehensive understanding of the structural requirements for optimal activity.

  • Evaluation against resistant strains: Testing promising candidates against a panel of clinically relevant drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

  • Mechanism of action studies: Confirming the inhibition of DNA gyrase and topoisomerase IV through enzymatic assays.

  • In vivo efficacy and toxicity studies: Advancing the most promising lead compounds into animal models of infection to evaluate their therapeutic efficacy and safety profiles.

References

A Comparative Cost and Process Analysis of Synthetic Routes to 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluoronicotinic acid is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate, but its synthesis can present challenges in terms of cost, safety, and efficiency. This guide provides a detailed comparative analysis of three distinct synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategy. Each route is evaluated based on a cost-analysis of reagents, the complexity of the experimental protocol, and the underlying chemical principles.

Route 1: Carboxylation of 2-Chloro-4-fluoropyridine via Directed Ortho-Metalation

This route utilizes the commercially available 2-chloro-4-fluoropyridine and introduces the carboxylic acid functionality in a single, highly regioselective step.

Reaction Scheme:

Route 1 start 2-Chloro-4-fluoropyridine intermediate Lithium 2-chloro-4-fluoro-3-pyridyl start->intermediate 1. LDA, THF, -78 °C product This compound intermediate->product 2. CO2 (dry ice) 3. Aqueous Workup

Caption: Route 1: Directed ortho-metalation and carboxylation.

Expertise & Experience: The Rationale Behind the Method

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The choice of Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, is critical. The chloro and fluoro substituents on the pyridine ring are electron-withdrawing, increasing the acidity of the ring protons. The nitrogen atom of the pyridine ring, along with the halogens, can coordinate to the lithium cation of LDA, directing the deprotonation to the C-3 position, which is situated between the chloro and fluoro groups. This high regioselectivity is a key advantage of this method.

The use of dry ice (solid carbon dioxide) as the carboxylating agent is a classic and cost-effective method. The highly nucleophilic organolithium intermediate readily attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A subsequent aqueous acidic workup protonates the carboxylate to yield the final product. The very low reaction temperature (-78 °C) is necessary to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (THF).

Experimental Protocol
  • A solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in anhydrous Tetrahydrofuran (THF) is prepared and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • A solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • An excess of crushed dry ice is added to the reaction mixture in one portion.

  • The reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with water, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Cost Analysis: Route 1
ReagentPurityPrice (USD/g)Molar Mass ( g/mol )Moles per mole of productCost per mole of product (USD)
2-Chloro-4-fluoropyridine97%~1.17[1][2][3][4][5]131.541.0~154.00
Lithium Diisopropylamide (LDA)97%~3.34 (for 25g)[6][7][8][9]107.121.1~4.00
Dry Ice (Solid CO₂)N/A~0.002 - 0.007[10][11][12][13][14]44.01ExcessNegligible
Tetrahydrofuran (THF)Anhydrous~0.1072.11~20~14.42
Total Estimated Cost ~172.42

Note: Prices are estimates based on available data and may vary depending on the supplier and quantity purchased. Solvent costs are also estimations based on typical laboratory usage.

Route 2: Halogen Exchange (Halex) Fluorination of 2,4-Dichloronicotinic Acid

This approach involves the selective replacement of a chlorine atom with fluorine on a readily available dichlorinated precursor.

Reaction Scheme:

Route 2 start 2,4-Dichloronicotinic acid product This compound start->product KF (spray-dried), Phase-Transfer Catalyst (e.g., TBAC), Sulfolane, Heat

Caption: Route 2: Halogen exchange fluorination.

Expertise & Experience: The Rationale Behind the Method

Halogen exchange (Halex) reactions are a common method for introducing fluorine into aromatic systems. The key to this transformation is enhancing the nucleophilicity of the fluoride ion and promoting its reaction at the desired position.

  • Fluoride Source: Spray-dried potassium fluoride is often used as it has a higher surface area and is more reactive than standard crystalline KF[15].

  • Phase-Transfer Catalyst: A phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) is crucial. The quaternary ammonium cation forms an ion pair with the fluoride anion, effectively transporting it into the organic phase where the reaction occurs. This increases the effective concentration and nucleophilicity of the fluoride ion.

  • Solvent: A high-boiling, polar aprotic solvent like sulfolane is ideal for this reaction as it can dissolve the reactants and withstand the high temperatures often required for Halex reactions.

  • Regioselectivity: The substitution of the chlorine at the C-4 position is generally favored over the C-2 position in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings. This is due to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position[7][8][16].

Experimental Protocol
  • A mixture of 2,4-dichloronicotinic acid (1.0 eq.), spray-dried potassium fluoride (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq.) in sulfolane is prepared in a reaction vessel.

  • The mixture is heated to 180-220 °C with vigorous stirring under an inert atmosphere.

  • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • The aqueous layer is then acidified with concentrated HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Cost Analysis: Route 2
ReagentPurityPrice (USD/g)Molar Mass ( g/mol )Moles per mole of productCost per mole of product (USD)
2,4-Dichloronicotinic Acid97%~1.50192.001.0~288.00
Potassium Fluoride (spray-dried)>99%~0.18[4][6][10][17][18]58.101.5~1.57
Tetrabutylammonium Chloride>98%~2.40[1][12][19][20]277.920.1~6.67
Sulfolane99%~0.17[21][22][23][24]120.17~10~20.43
Total Estimated Cost ~316.67

Note: Prices are estimates based on available data and may vary depending on the supplier and quantity purchased. Solvent costs are also estimations based on typical laboratory usage.

Route 3: Diazotization and Fluorination (Balz-Schiemann Reaction) of 4-Amino-2-chloronicotinic Acid

This classic transformation in aromatic chemistry allows for the introduction of a fluorine atom via a diazonium salt intermediate.

Reaction Scheme:

Route 3 start 4-Amino-2-chloronicotinic acid intermediate 2-Chloro-3-carboxy-4-pyridinediazonium tetrafluoroborate start->intermediate 1. HBF4, NaNO2, 0-5 °C product This compound intermediate->product 2. Heat

Caption: Route 3: Balz-Schiemann reaction.

Expertise & Experience: The Rationale Behind the Method

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from anilines[16][25][26][27]. The reaction proceeds in two main stages: diazotization and subsequent thermal decomposition of the diazonium salt.

  • Diazotization: The primary amino group of 4-amino-2-chloronicotinic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The use of fluoroboric acid (HBF₄) serves both as the acid catalyst and as the source of the tetrafluoroborate counterion, which often leads to the precipitation of a more stable diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated. This induces the elimination of nitrogen gas (a very stable leaving group) and boron trifluoride, with the fluoride from the tetrafluoroborate anion acting as a nucleophile to attack the resulting aryl cation, forming the C-F bond[26][27]. While generally reliable, the thermal decomposition can sometimes be vigorous and requires careful temperature control.

Experimental Protocol
  • 4-Amino-2-chloronicotinic acid (1.0 eq.) is dissolved in an aqueous solution of fluoroboric acid (HBF₄, ~48%) and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C.

  • The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether).

  • The dried diazonium salt is then carefully heated in an inert, high-boiling solvent (e.g., toluene or xylene) or as a solid (with caution) until the evolution of nitrogen gas ceases.

  • The reaction mixture is cooled, and the product is extracted into an aqueous basic solution (e.g., NaHCO₃).

  • The aqueous solution is washed with an organic solvent to remove non-polar impurities.

  • The aqueous layer is acidified with HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to give this compound.

Cost Analysis: Route 3
ReagentPurityPrice (USD/g)Molar Mass ( g/mol )Moles per mole of productCost per mole of product (USD)
4-Amino-2-chloronicotinic acid97%~78.20 (for 1g)[28]172.571.0~13500.00
Sodium NitriteCertified ACS~0.72[19][20][22][23][24]69.001.1~0.05
Fluoroboric Acid (48% in water)48%~0.12[13][25][26][29]87.81~2.0~0.02
Total Estimated Cost ~13500.07

Note: Prices are estimates based on available data and may vary depending on the supplier and quantity purchased. The high cost of the starting material for this route is a significant factor.

Comparison and Conclusion

This guide has detailed three distinct synthetic pathways to this compound, each with its own set of advantages and disadvantages.

RouteStarting MaterialKey TransformationEstimated Cost per Mole (USD)Key AdvantagesKey Disadvantages
1 2-Chloro-4-fluoropyridineDirected Ortho-Metalation~172 High regioselectivity, relatively few steps from a commercially available advanced intermediate.Requires cryogenic temperatures and handling of organolithium reagents.
2 2,4-Dichloronicotinic acidHalogen Exchange (Halex)~317 Utilizes a relatively inexpensive starting material, avoids cryogenic conditions.Requires high temperatures and a phase-transfer catalyst, potential for side products.
3 4-Amino-2-chloronicotinic acidBalz-Schiemann Reaction~13500 Classic, well-understood reaction.Extremely high cost of the starting material, potential hazards with diazonium salt decomposition.

Recommendation:

For laboratory-scale synthesis where cost is a primary concern and the necessary equipment is available, Route 1 (Directed Ortho-Metalation) presents the most economically viable option, assuming the price of 2-chloro-4-fluoropyridine remains competitive. Its high regioselectivity and straightforward purification are significant benefits.

Route 2 (Halogen Exchange) is a viable alternative, particularly if the cost of 2-chloro-4-fluoropyridine is high or if handling organolithium reagents at very low temperatures is not feasible. While the upfront cost of the starting material is lower than in Route 1, the higher reaction temperatures and the need for a phase-transfer catalyst and specialized solvent add to the overall process complexity and cost.

Route 3 (Balz-Schiemann Reaction) is prohibitively expensive for most applications due to the high cost of 4-amino-2-chloronicotinic acid. While mechanistically interesting, it is not a practical choice for the bulk synthesis of this compound.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development project, including scale, budget, available equipment, and safety considerations. This guide provides the foundational data to make an informed decision.

References

A Comparative Analysis of the Cytotoxic Potential of 2-Chloro-4-fluoronicotinic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, highly potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Nicotinic acid (niacin), a vital B vitamin, and its derivatives have emerged as a promising scaffold for the development of new therapeutic agents due to their diverse biological activities.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules can significantly modulate their physicochemical properties and biological efficacy, often leading to enhanced potency and metabolic stability. This guide provides a comparative overview of the cytotoxic profiles of derivatives of 2-chloro-4-fluoronicotinic acid, a halogenated nicotinic acid analog, against various cancer cell lines. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) of related halogenated nicotinamides and explore the potential mechanisms underpinning their cytotoxic effects, with a focus on their potential as targeted anticancer agents.

The Rationale for Halogenation in Nicotinic Acid Scaffolds

The introduction of chloro and fluoro substituents onto the nicotinic acid ring is a deliberate strategy to enhance the molecule's drug-like properties. The chlorine atom at the 2-position can serve as a crucial reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as amides, esters, and hydrazides.[2][3] Furthermore, the electronegative nature of both chlorine and fluorine can influence the electron distribution within the pyridine ring, potentially altering the molecule's binding affinity to biological targets. Fluorine, in particular, is often incorporated to improve metabolic stability by blocking sites of oxidative metabolism and to enhance binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.

Comparative Cytotoxicity of Structurally Related Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Nicotinamide Derivative (N4) MCF-7 (Breast)12.1--
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC3 (Prostate)80Imatinib40[4]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC3 (Prostate)52Imatinib40[4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide MCF-7 (Breast)100Imatinib98[4]
5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide HL-60 (Leukemia)>100--[5]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide HL-60 (Leukemia)~10--[5]
Nicotinic Acid Derivative (5c) HCT-15 (Colon)Not specified, but potentDoxorubicinNot specified[6]
Nicotinic Acid Derivative (5c) PC-3 (Prostate)Not specified, but potentDoxorubicinNot specified[6]

Analysis of Structure-Activity Relationships (SAR):

From the limited available data on related compounds, several preliminary SAR observations can be made:

  • Impact of N-Aryl Substitution: In the 2-(4-fluorophenyl)acetamide series, the nature and position of substituents on the N-phenyl ring significantly influence cytotoxicity. Nitro-substituted derivatives generally exhibit higher potency compared to methoxy-substituted analogs.[4] This suggests that electron-withdrawing groups on the N-aryl moiety may be favorable for anticancer activity.

  • Role of the Nicotinamide Scaffold: The nicotinamide derivative N4 demonstrated notable cytotoxicity against the MCF-7 breast cancer cell line, highlighting the potential of the core nicotinamide structure as a pharmacophore for anticancer drug design.

  • Halogenation Patterns: The study on niclosamide derivatives indicates that the type and position of halogen substituents are critical for cytotoxic activity.[5] For instance, the presence of trifluoromethyl groups in one derivative led to significant activity against HL-60 leukemia cells.

These observations underscore the importance of systematic chemical modifications and comprehensive biological evaluation to elucidate the precise SAR for this compound derivatives.

Potential Mechanisms of Action: Targeting VEGFR-2 Signaling

A recurring theme in the anticancer activity of nicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to starvation and cell death.

The proposed mechanism involves the binding of the nicotinic acid derivative to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the entire angiogenic cascade.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two widely accepted colorimetric cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance_measurement Absorbance Measurement assay_procedure->absorbance_measurement data_analysis Calculation of % Cell Viability absorbance_measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom microplates

  • This compound derivatives (and other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom microplates

  • This compound derivatives (and other test compounds)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and evaluating the cytotoxic potential of this compound derivatives. While direct comparative data is currently sparse, the analysis of structurally related compounds suggests that this class of molecules holds promise as a scaffold for the development of novel anticancer agents. The halogenation pattern, coupled with modifications at the carboxylic acid group, appears to be a critical determinant of cytotoxic activity.

Future research should focus on the systematic synthesis and in vitro screening of a focused library of this compound amides, esters, and hydrazides against a diverse panel of cancer cell lines. Elucidating the precise mechanism of action, including the role of VEGFR-2 inhibition and other potential cellular targets, will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a robust starting point for researchers to embark on these important investigations.

References

Structural analysis of 2-Chloro-4-fluoronicotinic acid co-crystals.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural and Physicochemical Analysis of 2-Chloro-4-fluoronicotinic Acid Co-crystals

This guide provides a comprehensive framework for the screening, synthesis, and comparative structural analysis of co-crystals derived from this compound, a representative Active Pharmaceutical Ingredient (API). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal-driven decisions in experimental design, ensuring a robust and scientifically sound approach to co-crystal development. We will explore the strategic selection of co-formers, compare distinct crystallization methodologies, and detail the analytical techniques essential for definitive structural elucidation and performance characterization.

Introduction: The Rationale for Co-crystallization

In modern drug development, optimizing the physicochemical properties of an API is as critical as its pharmacological activity. Many promising drug candidates exhibit poor aqueous solubility and/or stability, which can severely limit their bioavailability and therapeutic efficacy.[1][2] Co-crystals, which are multi-component crystalline solids composed of an API and one or more pharmaceutically acceptable co-formers held together by non-covalent interactions, offer a powerful solution.[3][4][5] By modifying the crystal lattice, co-crystallization can systematically enhance properties such as solubility, dissolution rate, stability, and mechanical behavior without altering the intrinsic molecular structure of the API.[2][6]

This guide uses this compound as a model API to demonstrate a complete workflow for developing and comparing novel co-crystal forms. This API possesses key functional groups—a carboxylic acid and a pyridine nitrogen—that are highly amenable to forming robust and predictable hydrogen-bonding networks, making it an ideal candidate for crystal engineering.

PART 1: Strategic Co-former Selection

The success of co-crystallization hinges on the rational selection of co-formers. A targeted approach based on established principles of molecular recognition is vastly more efficient than random screening.

The Supramolecular Synthon Approach

Crystal engineering relies on the concept of the "supramolecular synthon," which are robust and predictable non-covalent interactions that act as building blocks for crystal structures.[7][8] For this compound, the most prominent functional groups for forming these synthons are the carboxylic acid (hydrogen bond donor and acceptor) and the pyridine nitrogen (hydrogen bond acceptor).

Our strategy is to select co-formers with complementary functional groups capable of forming reliable supramolecular heterosynthons (synthons between different functional groups).[7]

Likely Supramolecular Heterosynthons for this compound:

  • Carboxylic Acid–Pyridine Synthon: A highly robust interaction between the API's carboxylic acid and a co-former's pyridine ring.

  • Carboxylic Acid–Amide Synthon: A common and stable interaction between the API's carboxylic acid and a co-former's amide group.

  • Carboxylic Acid–Carboxylic Acid Homosynthon: While a homosynthon, its disruption by a more favorable heterosynthon is a primary driver of co-crystal formation.

The ΔpKa Rule for Discriminating Salts and Co-crystals

To ensure the formation of a neutral co-crystal rather than a salt, the difference in the acidity constants (pKa) between the API and the co-former is a critical consideration. The ΔpKa rule provides a reliable guideline[8][9]:

  • ΔpKa < 0: A neutral co-crystal is highly likely to form.

  • 0 < ΔpKa < 3: An ambiguous region where either a salt or a co-crystal may form.

  • ΔpKa > 3: Proton transfer is highly probable, resulting in salt formation.

Based on these principles, we have selected three pharmaceutically acceptable co-formers for a comparative study:

Co-formerFunctional Group(s)Expected Primary Synthon with APIRationale
Nicotinamide Amide, PyridineCarboxylic Acid–AmideA well-established, neutral co-former known for forming stable co-crystals.
Benzoic Acid Carboxylic AcidCarboxylic Acid–PyridineProvides a competing carboxylic acid to form a robust heterosynthon with the API's pyridine ring.
Isoniazid Amide, Pyridine, HydrazineCarboxylic Acid–Pyridine or Carboxylic Acid-AmideA drug itself, offering the potential for a drug-drug co-crystal with multiple hydrogen bonding sites.

PART 2: Experimental Design for Co-crystal Synthesis and Screening

To identify potential co-crystal phases, a screening process employing different crystallization conditions is essential. This allows for the discovery of both kinetically and thermodynamically favored forms. We will compare two widely used and effective methods: Liquid-Assisted Grinding and Slurry Conversion.[9][10]

G cluster_0 Co-crystal Screening & Synthesis cluster_1 Structural & Physicochemical Characterization API API: 2-Chloro-4-fluoronicotinic acid Screening Co-crystal Screening API->Screening Coformers Co-formers: Nicotinamide Benzoic Acid Isoniazid Coformers->Screening LAG Liquid-Assisted Grinding (Mechanochemical) Screening->LAG Kinetic Screen Slurry Slurry Conversion (Solution-Mediated) Screening->Slurry Thermodynamic Screen PXRD Primary Analysis: Powder X-Ray Diffraction (PXRD) LAG->PXRD Slurry->PXRD Hits Identify New Crystalline Phases ('Hits') PXRD->Hits SCXRD Definitive Structure: Single Crystal XRD (SCXRD) Hits->SCXRD For suitable single crystals Spectro Spectroscopic Analysis (FTIR, Raman) Hits->Spectro Thermal Thermal Analysis (DSC) Hits->Thermal Performance Performance Testing: Solubility, Dissolution, Stability Hits->Performance Final Comparative Data Analysis SCXRD->Final Spectro->Final Thermal->Final Performance->Final

Caption: Workflow for co-crystal screening, synthesis, and characterization.
Experimental Protocol 1: Liquid-Assisted Grinding (LAG)

This mechanochemical technique is highly efficient for rapid screening. The addition of a small amount of solvent catalyzes the co-crystal formation.

  • Preparation: Place the API and a selected co-former (e.g., Nicotinamide) in a 1:1 stoichiometric ratio into a stainless-steel grinding jar with a grinding ball.

  • Solvent Addition: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile or ethyl acetate). The choice of solvent can influence which polymorphic form is produced.

  • Grinding: Mill the mixture in a high-frequency shaker mill (e.g., Spex SamplePrep Geno/Grinder) at 1500 rpm for 30 minutes.

  • Isolation: Recover the resulting powder from the jar.

  • Analysis: Analyze the bulk powder directly using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase, distinct from the starting materials.

Experimental Protocol 2: Slurry Conversion

This method involves suspending the API and co-former in a solvent and is more likely to yield the thermodynamically most stable form.[10]

  • Preparation: Add excess solids of the API and co-former (1:1 molar ratio) to a vial containing a solvent in which both components have limited but measurable solubility (e.g., isopropanol).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to allow the system to reach equilibrium.

  • Isolation: Isolate the solid phase by vacuum filtration and air-dry the resulting powder.

  • Analysis: Analyze the dried solid using PXRD to identify the crystalline phase present at equilibrium.

PART 3: Comparative Structural and Thermal Analysis

Once new crystalline phases ("hits") are identified by PXRD, a suite of analytical techniques is employed for comprehensive characterization.

Definitive Structure: Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structural analysis, providing unambiguous proof of co-crystal formation and detailed atomic-level information.[3][4] Growing single crystals suitable for SCXRD is often achieved by slow evaporation of a solution containing stoichiometric amounts of the API and co-former.[7]

Key Information from SCXRD:

  • Stoichiometry: The precise molar ratio of API to co-former in the crystal lattice.

  • Hydrogen Bonding: Unambiguous identification of supramolecular synthons, including bond distances and angles, which confirms the nature of the intermolecular interactions.

  • Conformation: The three-dimensional arrangement of the molecules.

  • Crystal Packing: How the molecules are arranged in the unit cell.

G cluster_0 API: this compound cluster_1 Co-formers cluster_2 Predicted Supramolecular Heterosynthons API API Carboxylic Acid (Donor/Acceptor) Pyridine-N (Acceptor) Synthon1 Carboxylic Acid-Amide Synthon R2,2(8) motif API:s->Synthon1 O-H···O=C N-H···O=C Synthon2 Carboxylic Acid-Pyridine Synthon API:s->Synthon2 O-H···N Nicotinamide Nicotinamide Amide (Donor/Acceptor) Pyridine-N (Acceptor) Nicotinamide:s->Synthon1 BenzoicAcid Benzoic Acid Carboxylic Acid (Donor/Acceptor) BenzoicAcid:s->Synthon2

References

A Comparative Guide to the In Vivo Bioactivity of 2-Chloro-4-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo bioactivity of novel 2-Chloro-4-fluoronicotinic acid analogs. While direct in vivo studies on this specific class of compounds are not extensively published, this document synthesizes data from structurally related nicotinic acid derivatives to build a predictive comparison of their potential as anti-inflammatory and anticancer agents. The experimental protocols provided herein are established standards for assessing these bioactivities.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities.[1][2] Modifications to the pyridine ring, such as the introduction of halogen atoms, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. The presence of chloro and fluoro substituents on the nicotinic acid scaffold is hypothesized to modulate receptor binding, membrane permeability, and metabolic stability, making this compound analogs intriguing candidates for novel drug discovery.

This guide will explore the potential in vivo bioactivities of these analogs, focusing on two key therapeutic areas where other nicotinic acid derivatives have shown promise: inflammation and cancer.

Part 1: Comparative Analysis of Potential In Vivo Bioactivity

Based on structure-activity relationships gleaned from existing literature on nicotinic acid derivatives, we can project the potential efficacy of this compound analogs.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[3][4][5] The mechanism often involves the inhibition of pro-inflammatory mediators and pathways. For instance, certain nicotinic acid derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[3][5]

A comparative study of newly synthesized nicotinic acid derivatives revealed that compounds with specific substitutions exhibited potent anti-inflammatory activity, comparable to standard drugs like ibuprofen.[3] The anti-inflammatory response is often evaluated in vivo using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.[6][7][8][9]

Table 1: Hypothetical Comparative Anti-Inflammatory Activity of this compound Analogs

Compound IDStructurePredicted In Vivo Efficacy (Carrageenan Paw Edema Model)Rationale for Prediction
CFNA-1 This compoundModerate to HighThe electron-withdrawing nature of both chlorine and fluorine may enhance binding to target enzymes in the inflammatory cascade.
CFNA-Amide-1 2-Chloro-4-fluoronicotinamideModerateAmidation may alter solubility and cell permeability, potentially modulating the anti-inflammatory effect.
CFNA-Ester-1 Ethyl 2-chloro-4-fluoronicotinateLow to ModerateEsterification could lead to rapid hydrolysis in vivo, potentially reducing the concentration of the active carboxylic acid form.
Ibuprofen (Standard)HighWell-established NSAID with potent anti-inflammatory effects.[3]
Anticancer Activity

Nicotinic acid derivatives have also emerged as potential anticancer agents.[1][2][10] Their mechanisms of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis.[11][12]

In vivo evaluation of anticancer efficacy is commonly performed using human tumor xenograft models in immunodeficient mice.[13][14][15] This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.

Table 2: Hypothetical Comparative Anticancer Activity of this compound Analogs

Compound IDStructurePredicted In Vivo Efficacy (Xenograft Model)Rationale for Prediction
CFNA-1 This compoundModerateHalogenation has been shown in some heterocyclic scaffolds to enhance anticancer activity.
CFNA-Hydrazide-1 2-Chloro-4-fluoronicotinohydrazideHighThe hydrazide moiety is a common pharmacophore in anticancer agents and may confer enhanced activity.[16]
CFNA-Thioamide-1 2-Chloro-4-fluoronicotinothioamideModerate to HighThe thioamide group can alter the electronic properties and binding interactions of the molecule.
Doxorubicin (Standard)HighA widely used chemotherapeutic agent with potent cytotoxic effects.[12]

Part 2: Experimental Protocols for In Vivo Evaluation

To empirically validate the predicted bioactivities, rigorous in vivo testing is essential. The following are detailed, step-by-step protocols for standard preclinical models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)

This model is a widely used and reproducible method for evaluating acute inflammation.[6][7][8][9]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound analog (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • Reference Drug

    • Test Compound (at various doses)

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Mice (Anticancer Assay)

This model is a cornerstone for preclinical evaluation of novel anticancer agents.[13][14][15]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID mice), 6-8 weeks old

  • Human cancer cell line (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer)

  • This compound analog (test compound)

  • Reference drug (e.g., Doxorubicin or Sorafenib)

  • Vehicle

  • Matrigel (optional)

  • Digital calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Cell Implantation:

    • Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Dosing: Administer the vehicle, reference drug, or test compound according to the desired schedule (e.g., daily, three times a week) and route (e.g., p.o., i.p., i.v.).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[14]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Part 3: Visualization of Key Biological Pathways

Understanding the molecular mechanisms underlying the potential bioactivity of these analogs is crucial. The following diagrams illustrate key signaling pathways that are likely targets.

Inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid analogs may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Inflammatory_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Activation NF-κB Activation Pro-inflammatory Stimuli->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Inflammatory Mediators (TNF-α, IL-6, COX-2) Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, COX-2) This compound Analog This compound Analog This compound Analog->NF-κB Activation Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Angiogenesis Signaling Pathway in Cancer

The anticancer activity of these analogs could involve the inhibition of VEGFR-2 signaling, thereby preventing tumor-induced angiogenesis.

Angiogenesis_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling (PI3K/Akt, MAPK) Downstream Signaling (PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (PI3K/Akt, MAPK) Angiogenesis, Cell Proliferation, Survival Angiogenesis, Cell Proliferation, Survival Downstream Signaling (PI3K/Akt, MAPK)->Angiogenesis, Cell Proliferation, Survival This compound Analog This compound Analog This compound Analog->VEGFR-2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

While further direct experimental evidence is required, the existing literature on substituted nicotinic acid derivatives provides a strong rationale for investigating this compound analogs as potential anti-inflammatory and anticancer agents. The comparative framework and detailed in vivo protocols presented in this guide offer a robust starting point for the preclinical evaluation of these novel compounds. Rigorous and well-designed in vivo studies will be critical to elucidating their true therapeutic potential and advancing them through the drug development pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-fluoronicotinic acid (CAS No. 929022-76-4). As a chlorinated pyridine derivative, this compound requires meticulous management to ensure laboratory safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for professionals in research and pharmaceutical development.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a solid organic compound classified with multiple hazard statements, underscoring the necessity for careful handling.[1][2] Understanding these risks is fundamental to preventing accidental exposure and ensuring safe disposal.

  • Acute Toxicity: The compound is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Combustion Hazards: While not considered a significant fire risk, containers may burn and emit corrosive fumes in a fire.[1]

These hazards dictate that all waste containing this compound, including contaminated labware, must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—from experimental use to disposal—donning the appropriate PPE is mandatory.[1][3] The selection of PPE is directly linked to the hazards identified above.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption, addressing the dermal toxicity and skin irritation hazards.[3][4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes, mitigating the risk of serious eye irritation.[1][3]
Lab Coat Standard laboratory coatTo protect clothing and underlying skin from contamination.[3]
Respiratory Use in a well-ventilated area or chemical fume hood. A dust respirator is recommended when handling the solid form.To avoid inhalation of dust, which can cause respiratory irritation and acute toxicity.[1][4]

Spill Management Protocol

Accidents happen; a robust and rehearsed spill response plan is critical. The correct procedure depends on the scale of the spill.

Minor Spills (Solid)
  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Ensure PPE: Don the full, appropriate PPE as listed in the table above.

  • Containment: Use dry clean-up procedures; avoid generating dust.[1]

  • Collection: Gently sweep or shovel the material. A vacuum designed for hazardous dusts (explosion-proof and grounded) can also be used.[1]

  • Package Waste: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and clearly labeled container for hazardous waste.[1][5]

  • Decontaminate: Wash the spill area down with large amounts of water, preventing runoff into drains.[1]

Major Spills
  • Evacuate & Alert: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department and emergency services, informing them of the location and nature of the hazard.[1][3]

  • Restrict Access: Prevent personnel from entering the contaminated area.

  • Professional Cleanup: Allow only trained EHS personnel to manage the cleanup. They will follow established protocols for large-scale hazardous material incidents.

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Waste Classification: this compound must be disposed of as Halogenated Organic Waste .[6] Do not mix it with non-halogenated solvents or other waste streams.[3]

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[7]

  • Container Selection:

    • Use only designated, compatible hazardous waste containers. High-density polyethylene (HDPE) containers are suitable for acidic waste.[5][8]

    • The container must be in good condition, leak-proof, and have a secure, tightly closing lid.[9]

  • Labeling:

    • Label the container with the words "HAZARDOUS WASTE " as soon as the first drop of waste is added.[9][10]

    • Clearly identify the contents: "this compound" and list any other components of the waste mixture with their approximate percentages.[9]

    • Indicate the associated hazards (e.g., Toxic, Irritant).[3]

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal company. Laboratory personnel are responsible for the safe accumulation and preparation of the waste for pickup.

  • Accumulation: Collect all waste materials (pure compound, contaminated consumables like gloves and wipes, and solutions) in your properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] The container must be kept closed at all times except when adding waste.[9][11]

  • Request Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or their contracted hazardous waste disposal service.[5][11]

  • Prohibition: Never pour this compound or solutions containing it down the drain.[4][10] Never dispose of it in the regular trash.[4] This compound is a halogenated organic acid, and its disposal is strictly regulated to prevent environmental contamination.[12][13]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from this compound.

G cluster_0 Waste Identification cluster_1 Segregation & Collection cluster_2 Final Disposal A Waste Generation (this compound) B Pure Solid or Contaminated Consumables (gloves, wipes) A->B C Solution in Organic Solvent A->C D Aqueous Solution A->D E Package in Labeled 'Solid Halogenated Organic Waste' Container B->E F Is solvent halogenated? C->F G Collect in Labeled 'Aqueous Halogenated Organic Waste' Container D->G J Store in Secure Satellite Accumulation Area E->J H Collect in Labeled 'Halogenated Organic Solvent Waste' Container F->H Yes I Collect in Labeled 'Mixed Halogenated/ Non-Halogenated Waste' Container F->I No G->J H->J I->J K Request Pickup by EHS / Approved Vendor J->K

Caption: Waste Disposal Decision Flowchart

References

Mastering the Handling of 2-Chloro-4-fluoronicotinic Acid: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides essential, direct safety and logistical information for the handling and disposal of 2-Chloro-4-fluoronicotinic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just instructions, but the rationale behind them, fostering a deep understanding of the necessary precautions.

Hazard Assessment of this compound

Before any handling, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][5]

Given its powdered form, there is a significant risk of generating airborne dust, which can be easily inhaled or come into contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with detailed explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a variety of chemicals, including many acids and organic solvents.[6][7][8] For prolonged or direct contact, butyl rubber gloves provide superior protection against corrosive acids.[2][9][10] Always double-glove for added safety.
Eye Protection Chemical Safety Goggles with Side ShieldsStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust particles and splashes.[2][11][12]
Face Protection Face Shield (in addition to goggles)A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing. This provides an additional layer of protection for the entire face.[12]
Body Protection Chemical-Resistant Lab CoatA long-sleeved, buttoned lab coat made of a chemical-resistant material is mandatory to protect the skin from accidental spills.[11][13]
Respiratory Protection NIOSH-approved N95 Particulate Respirator (minimum)Due to the risk of inhaling irritating dust, a particulate respirator is necessary. An N95 respirator will filter at least 95% of airborne particles.[14][15][16][17] For situations with higher potential for dust generation, a higher level of respiratory protection, such as a P100 filter or a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.

  • Gather Materials: Before starting, ensure all necessary equipment and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling:

  • Weighing: If weighing the compound, do so within the fume hood on a draft shield balance or in an enclosure to prevent dust dissemination.

  • Transfers: Use spatulas and other tools carefully to minimize the generation of dust.

  • In Solution: When dissolving the solid, add it slowly to the solvent to avoid splashing. Always add the acid to the solvent, not the other way around.[7][18]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield and goggles, followed by the lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance.

Waste Segregation:

  • Dedicated Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1]

  • No Mixing: Do not mix halogenated waste with non-halogenated waste. This is crucial as it impacts the disposal method and cost.[1]

Disposal Procedure:

  • Collection: Collect all solid waste, contaminated materials (e.g., weigh boats, wipes), and the first rinse of contaminated glassware in the designated halogenated waste container.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area.

  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_dust Potential for Dust Generation? start->assess_dust base_ppe Minimum PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat assess_dust->base_ppe Low add_respirator Add N95 Respirator (or higher) assess_dust->add_respirator High assess_splash Potential for Splashing? add_faceshield Add Face Shield assess_splash->add_faceshield High proceed Proceed with Handling Protocol assess_splash->proceed Low base_ppe->assess_splash add_respirator->assess_splash add_faceshield->proceed

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.